Dihydroartemisinin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(1R,4S,5R,8S,9R,10S,12R,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m1/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCWCLMFKKGEE-MPBQXAAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O[C@@H]1O)O[C@@](CC3)(OO4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Dihydroartemisinin-d3: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of Dihydroartemisinin-d3 (DHA-d3), a deuterated analog of the potent antimalarial drug Dihydroartemisinin. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of stable isotope-labeled compounds in pharmacology and metabolic studies.
Chemical Properties of this compound
This compound is a synthetic derivative of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua. The introduction of three deuterium atoms at a specific position in the molecule makes it a valuable internal standard for pharmacokinetic and metabolism studies of Dihydroartemisinin and other artemisinin-derived drugs. Its physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁D₃O₅ | [1] |
| Molecular Weight | 287.37 g/mol | [2] |
| IUPAC Name | (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol-d3 | [2] |
| CAS Number | 176774-98-4 | [2] |
| Appearance | White or off-white crystalline powder | [3] |
| Melting Point | >300°C | |
| Solubility | Insoluble in water; Soluble in acetone and ethanol. | |
| Storage Condition | -20°C Freezer, Under Inert Atmosphere |
Synthesis of this compound
The synthesis of this compound is achieved through the reduction of the lactone group of artemisinin. This process is analogous to the synthesis of non-deuterated Dihydroartemisinin, with the key difference being the use of a deuterated reducing agent. The most common and efficient method involves the use of sodium borodeuteride (NaBD₄).
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from artemisinin.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of Dihydroartemisinin, with the substitution of sodium borohydride with sodium borodeuteride.
Materials and Reagents:
-
Artemisinin
-
Methanol (reagent grade)
-
Sodium borodeuteride (NaBD₄)
-
Acetic acid (glacial)
-
Ethyl acetate
-
Deionized water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel or filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend artemisinin in methanol. The typical concentration is around 0.6 M.
-
Cooling: Place the flask in an ice bath and cool the suspension to 0-5 °C with continuous stirring.
-
Addition of Reducing Agent: Slowly add sodium borodeuteride (approximately 2.5 equivalents relative to artemisinin) to the cooled suspension in small portions over a period of about 30 minutes. The use of granulated NaBD₄ is preferred to minimize the generation of toxic dust.
-
Reaction: Allow the reaction mixture to stir vigorously at 0-5 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 3 hours.
-
Neutralization: After the reaction is complete, neutralize the mixture to a pH of 5-6 by the slow addition of a 30% solution of acetic acid in methanol. This step is crucial to quench the excess sodium borodeuteride.
-
Work-up: Two primary work-up procedures can be employed:
-
Extraction Method: Concentrate the neutralized reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol. Extract the resulting residue multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound as a white crystalline powder.
-
Precipitation Method: After neutralization, dilute the reaction mixture with cold deionized water and stir for about 15 minutes at room temperature. The product will precipitate out of the solution. Collect the precipitate by filtration, wash it thoroughly with water, and dry it to obtain this compound.
-
-
Purification (Optional): If a higher purity is required, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane or diisopropyl ether.
Logical Relationship of Synthesis Steps
The synthesis of this compound follows a logical sequence of chemical transformations and purification steps. The diagram below outlines these relationships.
Conclusion
This technical guide has provided essential information regarding the chemical properties and a detailed synthesis protocol for this compound. The straightforward reduction of artemisinin using sodium borodeuteride offers an efficient route to this valuable stable isotope-labeled internal standard. The provided experimental details and workflows are intended to assist researchers in the successful preparation and application of this compound in their studies.
References
Dihydroartemisinin-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary application of Dihydroartemisinin-d3 (DHA-d3) in the research sphere. The document will delve into its role as a crucial tool in analytical chemistry, particularly in the accurate quantification of the potent antimalarial drug, Dihydroartemisinin (DHA). This guide provides structured data, detailed experimental protocols, and visual workflows to facilitate its effective use in a laboratory setting.
Core Application: Stable Isotope-Labeled Internal Standard
This compound is a deuterated analog of Dihydroartemisinin, the active metabolite of several artemisinin-based antimalarial drugs.[1] Its primary and most critical use in research is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry.[2] The nearly identical physicochemical properties to the unlabeled analyte, but with a distinct mass, make it the gold standard for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2]
The use of DHA-d3 is particularly vital in pharmacokinetic studies, where precise measurement of DHA concentrations in biological matrices like plasma is essential to understand the absorption, distribution, metabolism, and excretion of artemisinin-based drugs.[3]
Quantitative Data for Analytical Methods
The following tables summarize key quantitative parameters for the use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods.
Table 1: Stock and Working Solution Concentrations
| Solution Type | Compound | Concentration | Solvent |
| Stock Solution | This compound | 1 mg/mL | Methanol or Acetonitrile |
| Working IS Solution | This compound | 5 ng/mL | 5% Acetonitrile with 1% Formic Acid and 1% H₂O₂ |
| Calibration Standards | Dihydroartemisinin | 0.5 - 200 ng/mL | Plasma/Solvent Mix |
Table 2: LC-MS/MS Parameters for Quantification of Dihydroartemisinin using this compound
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) for DHA | Varies by adduct (e.g., [M+NH₄]⁺) |
| Product Ion (m/z) for DHA | Varies |
| Precursor Ion (m/z) for DHA-d3 | 305 |
| Product Ion (m/z) for DHA-d3 | 166 |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL |
Experimental Protocols
Preparation of Stock and Working Solutions
a. This compound Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of HPLC-grade methanol or acetonitrile in a volumetric flask.
-
Store at -20°C.
b. This compound Internal Standard (IS) Working Solution (5 ng/mL):
-
Perform serial dilutions of the stock solution.
-
The final diluent should be a solution of 5% acetonitrile containing 1% formic acid and 1% hydrogen peroxide.[2] The hydrogen peroxide acts as a stabilizing agent for the artemisinin derivatives.
Sample Preparation from Human Plasma using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the simultaneous determination of artemether and dihydroartemisinin in human plasma.
a. Materials:
-
Human plasma samples (collected with K3EDTA as anticoagulant).
-
This compound IS working solution (5 ng/mL).
-
Oasis HLB µElution plate (or similar solid-phase extraction product).
-
Water (HPLC grade).
-
5% Acetonitrile in water.
-
Acetonitrile-methyl acetate (9:1 v/v).
b. Procedure:
-
Pipette 50 µL of plasma sample into the wells of the SPE plate.
-
Add 50 µL of the this compound IS working solution to each well.
-
Slowly drain the mixture under a mild vacuum.
-
Wash the wells with 200 µL of water.
-
Wash the wells with 200 µL of 5% acetonitrile.
-
Elute the analytes with two aliquots of 25 µL of acetonitrile-methyl acetate (9:1).
-
Inject the combined eluent for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
a. Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solution (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
b. Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dihydroartemisinin: The specific precursor and product ions will depend on the instrument and adduct formation.
-
This compound: Monitor the transition of the precursor ion (m/z 305) to a specific product ion (e.g., m/z 166).
-
Visual Representations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the quantification of Dihydroartemisinin in plasma using this compound.
Caption: Simplified metabolic conversion of artemisinin derivatives to Dihydroartemisinin.
Other Potential Research Applications
While the predominant use of this compound is as an internal standard, deuterium-labeled compounds, in general, have broader applications in metabolic research. They can be used to trace the metabolic fate of a drug and its metabolites. However, specific studies detailing the use of DHA-d3 for such purposes are not as prevalent in the literature. The focus remains on its utility in ensuring the accuracy of quantitative bioanalysis, which is a cornerstone of drug development and clinical pharmacology.
Conclusion
This compound is an indispensable tool for researchers working with artemisinin-based compounds. Its role as a stable isotope-labeled internal standard enables the reliable quantification of Dihydroartemisinin in complex biological matrices. The methodologies outlined in this guide provide a framework for the implementation of robust and accurate analytical methods, which are essential for advancing our understanding of the pharmacokinetics of these vital antimalarial drugs.
References
- 1. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 2. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
Dihydroartemisinin Stable Isotope Labeling for Metabolic Studies: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroartemisinin (DHA), a potent anti-malarial agent, is the active metabolite of artemisinin derivatives like artesunate and artemether.[1] Beyond its established efficacy against malaria, DHA has garnered significant interest for its potential therapeutic applications in other diseases, including cancer, due to its influence on various cellular metabolic and signaling pathways.[2][3] Understanding the metabolic fate and mechanism of action of DHA is crucial for its development as a therapeutic agent. Stable isotope labeling, in conjunction with mass spectrometry, offers a powerful and safe methodology for elucidating the absorption, distribution, metabolism, and excretion (ADME) of DHA, as well as its impact on cellular metabolism.[4] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation for metabolic studies of DHA using stable isotope labeling.
Metabolic Pathways of Dihydroartemisinin
The metabolism of DHA primarily occurs in the liver and involves both Phase I and Phase II biotransformation reactions.[5] Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.
Phase I Metabolism: The primary Phase I metabolic pathways for DHA include hydroxylation and deoxygenation. These reactions are primarily mediated by cytochrome P450 (CYP) enzymes.
Phase II Metabolism: The major Phase II metabolic pathway for DHA is glucuronidation, where glucuronic acid is attached to the hydroxyl groups of DHA or its Phase I metabolites. This process significantly increases the water solubility of the compounds, aiding their elimination from the body.
Diagram of Dihydroartemisinin Metabolism
Caption: Metabolic pathway of Dihydroartemisinin (DHA).
Signaling Pathways Modulated by Dihydroartemisinin
DHA has been shown to modulate a variety of signaling pathways, which contributes to its therapeutic effects. These pathways are often interconnected and play crucial roles in cell proliferation, survival, and metabolism.
-
PI3K/Akt/mTOR Pathway: DHA has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. This inhibition can lead to the induction of apoptosis in cancer cells.
-
AMPK Pathway: DHA can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activation of AMPK can lead to the inhibition of anabolic pathways, such as the mTOR pathway, and the stimulation of catabolic processes.
-
NF-κB Pathway: DHA has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cell survival.
-
JNK/SAPK Pathway: Dihydroartemisinin can transiently activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling pathway in endothelial cells.
-
TGF-β1/ALK5/SMAD2 Pathway: DHA can inhibit endothelial cell migration through the TGF-β1/ALK5/SMAD2 signaling pathway.
-
Oxidative Stress Pathways: DHA's mechanism of action is linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage, particularly in cancer cells and malaria parasites.
Diagram of Key Signaling Pathways Affected by DHA
Caption: Key signaling pathways modulated by Dihydroartemisinin (DHA).
Experimental Design for Metabolic Studies using Stable Isotope-Labeled DHA
A typical metabolic study using stable isotope-labeled DHA involves the synthesis of the labeled compound, administration to an in vivo or in vitro model, sample collection, analysis by mass spectrometry, and data interpretation.
Diagram of Experimental Workflow
Caption: General experimental workflow for a DHA metabolic study.
Experimental Protocols
Synthesis of Deuterium-Labeled Dihydroartemisinin (D₃-DHA) (Conceptual Protocol)
While the direct synthesis of deuterium-labeled DHA is not extensively detailed in the provided search results, a conceptual protocol can be outlined based on the synthesis of labeled precursors like dihydroartemisinic acid. The introduction of deuterium can be achieved using a deuterium source during the reduction of a suitable precursor.
Objective: To synthesize D₃-dihydroartemisinin for use as an internal standard in mass spectrometry-based quantification.
Materials:
-
Artemisinin or a suitable precursor
-
Deuterated reducing agent (e.g., Sodium borodeuteride, NaBD₄)
-
Appropriate solvents (e.g., methanol, dichloromethane)
-
Reagents for subsequent reaction steps (if starting from a precursor other than artemisinin)
-
Purification materials (e.g., silica gel for chromatography)
Procedure:
-
Precursor Preparation: Start with artemisinin or a synthetic intermediate that can be readily converted to DHA.
-
Reduction with Deuterated Reagent: Dissolve the precursor in a suitable solvent like methanol. Cool the solution in an ice bath.
-
Add a deuterated reducing agent, such as NaBD₄, portion-wise to the solution. The deuterium from NaBD₄ will be incorporated into the molecule during the reduction of the lactol moiety to a hydroxyl group.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the excess reducing agent by carefully adding an acid (e.g., dilute HCl).
-
Extraction: Extract the product into an organic solvent like dichloromethane.
-
Purification: Purify the D₃-DHA using column chromatography on silica gel.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
In Vivo Pharmacokinetic Study in Rats
This protocol is adapted from studies investigating the pharmacokinetics of radiolabeled DHA in rats.
Objective: To determine the pharmacokinetic profile of stable isotope-labeled DHA in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Stable isotope-labeled DHA (e.g., D₃-DHA) formulated for intravenous or oral administration
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of labeled DHA via the tail vein.
-
Oral (PO) Administration: Administer a single dose of labeled DHA by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Analyze the plasma samples for the concentration of labeled DHA and its metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F) using appropriate software.
LC-MS/MS Method for Quantification of DHA and its Metabolites
This protocol is a generalized procedure based on various published methods for the analysis of DHA and its metabolites in biological matrices.
Objective: To quantify the concentrations of DHA and its metabolites in plasma samples.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Plasma samples
-
Internal standard (e.g., D₃-DHA or another artemisinin derivative)
-
Acetonitrile for protein precipitation
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution on the C18 column.
-
Detect the parent drug and its metabolites using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Quantify the concentrations of DHA and its metabolites by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.
-
Quantitative Data Presentation
The following tables summarize pharmacokinetic parameters of DHA from studies in rodents.
Table 1: Pharmacokinetic Parameters of Dihydroartemisinin in Rats after a Single 10 mg/kg Dose
| Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | Bioavailability (%) |
| Intravenous (IV) | - | - | 2900 | 0.95 | 57.5 | 0.50 | 100 |
| Intramuscular (IM) | 1200 | 0.5 | 2460 | 1.1 | - | - | 85 |
| Oral (PO) | 450 | 1.0 | 900 | 1.2 | - | - | 31 |
Table 2: Pharmacokinetic Parameters of Dihydroartemisinin in Mice after a Single 100 mg/kg Intraperitoneal Dose
| Condition | t½ (min) | CL/F (L/hr/kg) | V/F (L/kg) |
| Malaria-infected | 25 | 61.3 | 36.3 |
| Control | 19 | 50.9 | 23.0 |
Conclusion
Stable isotope labeling is an indispensable tool for the in-depth investigation of dihydroartemisinin's metabolic fate and its complex interactions with cellular signaling pathways. This technical guide provides a foundational framework for researchers and drug development professionals to design and execute robust metabolic studies of DHA. The detailed protocols and summarized data serve as a valuable resource for advancing our understanding of this promising therapeutic agent and accelerating its clinical development for a range of diseases. The use of stable isotopes ensures the safety of these studies, making them applicable to both preclinical and clinical research.
References
- 1. Oxidative stress changes the effectiveness of artemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Artemisinin derivatives induce oxidative stress leading to DNA damage and caspase-mediated apoptosis in Theileria annulata-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Omega-3 polyunsaturated fatty acids antagonize macrophage inflammation via activation of AMPK/SIRT1 pathway [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Actions of Dihydroartemisinin and its Deuterated Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), the active metabolite of artemisinin-based compounds, is a cornerstone of antimalarial therapy and has demonstrated significant potential as an anticancer agent. Its pharmacological actions are multifaceted, primarily revolving around the iron-dependent generation of reactive oxygen species (ROS), which induces various forms of programmed cell death, including apoptosis, ferroptosis, and autophagy. This technical guide provides an in-depth overview of the pharmacological properties of DHA, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its study. Furthermore, this guide addresses the concept of deuterated DHA, exploring the theoretical advantages conferred by the kinetic isotope effect on its pharmacokinetic profile, while also highlighting the current scarcity of publicly available experimental data on this modified form.
Introduction
Dihydroartemisinin (DHA) is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone extracted from the plant Artemisia annua[1][2]. As the principal active metabolite of all artemisinin derivatives, DHA exhibits potent pharmacological activity, most notably against Plasmodium falciparum, the parasite responsible for the most severe form of malaria[2][3]. Beyond its established antimalarial effects, a growing body of evidence underscores DHA's broad-spectrum anticancer properties against a variety of tumor cell lines[1]. The therapeutic efficacy of DHA is intrinsically linked to its endoperoxide bridge, which interacts with intracellular iron to generate cytotoxic reactive oxygen species (ROS). This mechanism triggers a cascade of cellular events, leading to programmed cell death and inhibition of cancer cell proliferation, metastasis, and angiogenesis.
Recently, the strategic modification of pharmaceuticals through deuteration has gained traction as a method to enhance their pharmacokinetic profiles. By replacing hydrogen atoms with their heavier isotope, deuterium, the metabolic stability of a drug can be improved, potentially leading to a longer half-life, increased exposure, and a more favorable dosing regimen. This guide will explore the known pharmacological actions of DHA and the theoretical potential of its deuterated form, providing a comprehensive resource for researchers in the field.
Pharmacological Actions of Dihydroartemisinin
The pharmacological effects of DHA are diverse and potent, impacting a range of cellular processes. Its primary mechanisms of action in both antimalarial and anticancer applications are centered on the induction of oxidative stress and subsequent cell death.
Antimalarial Activity
DHA is a highly effective blood schizonticide, active against all species of Plasmodium that infect humans. Its mechanism of action is initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by intraparasitic iron, which is abundant in the form of heme within the parasite's food vacuole. This cleavage generates a cascade of reactive oxygen species and carbon-centered radicals that alkylate and damage essential parasite proteins and lipids, leading to parasite death.
Anticancer Activity
DHA's anticancer effects are multifaceted and involve the induction of several types of programmed cell death, including apoptosis, ferroptosis, and autophagy. Furthermore, DHA has been shown to modulate various signaling pathways critical for cancer cell survival and proliferation.
DHA induces apoptosis in a wide array of cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The generation of ROS by DHA disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3. DHA can also upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. DHA has been identified as a potent inducer of ferroptosis in cancer cells. This is particularly relevant given the higher iron content in many cancer cells compared to normal cells. DHA can promote ferroptosis by inhibiting the antioxidant enzyme glutathione peroxidase 4 (GPX4) and by downregulating the cystine/glutamate antiporter system Xc-, which is crucial for the synthesis of the antioxidant glutathione (GSH).
DHA has been shown to interfere with several key signaling pathways that are often dysregulated in cancer:
-
mTOR Signaling: DHA can inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival. It achieves this by activating AMP-activated protein kinase (AMPK), which in turn inhibits mTORC1.
-
Hedgehog Signaling: The Hedgehog (Hh) signaling pathway, which plays a role in tumorigenesis, can be inhibited by DHA, leading to the suppression of cancer cell proliferation, migration, and invasion.
-
MAPK Signaling: DHA can modulate the mitogen-activated protein kinase (MAPK) pathways, including the activation of pro-apoptotic JNK and p38 MAPK signaling.
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacological actions of Dihydroartemisinin.
Table 1: In Vitro Anticancer Activity of Dihydroartemisinin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Jurkat | T-cell Lymphoma | 21.73 | 48 | |
| Jurkat | T-cell Lymphoma | 14.56 | 72 | |
| SMMC-7721 | Hepatocellular Carcinoma | 36.19 | 24 | |
| HCC-LM3 | Hepatocellular Carcinoma | 41.38 | 24 | |
| SKOV3 | Ovarian Cancer | ~80 | 48 | |
| HO8910-PM | Ovarian Cancer | ~40 | 48 |
Table 2: In Vitro Antimalarial Activity of Dihydroartemisinin (IC50 Values)
| Plasmodium falciparum Strain | IC50 (nM) | Reference |
| Dd2 | 3.2 - 7.6 | |
| W2 (chloroquine-resistant) | 1.11 (geometric mean) | |
| Chloroquine-sensitive isolates | 1.25 (geometric mean) | |
| Chloroquine-resistant isolates | 0.979 (geometric mean) |
Table 3: Pharmacokinetic Parameters of Dihydroartemisinin in Animal Models
| Species | Dose and Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| Rat | 10 mg/kg i.v. | 0.95 | - | - | |
| Rat | 10 mg/kg i.m. | - | - | - | |
| Rat | 10 mg/kg oral | - | - | - | |
| Mouse (malaria-infected) | 100 mg/kg i.p. | 0.42 | - | - | |
| Mouse (control) | 100 mg/kg i.p. | 0.32 | - | - |
Note: '-' indicates data not provided in the cited source.
Deuterated Dihydroartemisinin: A Theoretical Perspective
Deuterium is a stable, non-radioactive isotope of hydrogen that possesses an additional neutron. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength gives rise to the "kinetic isotope effect," where the cleavage of a C-D bond occurs at a slower rate than that of a C-H bond.
In drug metabolism, the breaking of C-H bonds by metabolic enzymes, such as the cytochrome P450 (CYP) family, is often a rate-limiting step. By strategically replacing hydrogen atoms at sites of metabolism with deuterium, it is theoretically possible to slow down the metabolic breakdown of a drug.
Potential Advantages of Deuterated Dihydroartemisinin:
-
Improved Metabolic Stability: Slower metabolism could lead to a longer plasma half-life.
-
Increased Drug Exposure: A reduced rate of clearance would result in a higher area under the curve (AUC).
-
Reduced Metabolite-Mediated Toxicity: If toxic metabolites are formed during DHA metabolism, deuteration could potentially reduce their formation.
-
More Convenient Dosing: A longer half-life might allow for less frequent dosing, improving patient compliance.
Current Status of Research:
Despite the theoretical advantages, a comprehensive search of publicly available scientific literature reveals a significant lack of experimental data on the pharmacological actions and pharmacokinetics of deuterated Dihydroartemisinin. While the synthesis of deuterated artemisinin and its derivatives was reported in 1996, no subsequent studies detailing their biological evaluation appear to be publicly accessible. Therefore, the potential benefits of deuterated DHA remain largely theoretical at this time and await empirical validation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the pharmacological actions of Dihydroartemisinin.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of DHA on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
DHA Treatment: Prepare serial dilutions of DHA in the appropriate cell culture medium. Replace the existing medium with 100 µL of the DHA solutions or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method quantifies the extent of apoptosis induced by DHA.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of DHA for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Ferroptosis Assay (Lipid Peroxidation Measurement)
This protocol assesses the induction of ferroptosis by measuring lipid peroxidation.
-
Cell Treatment: Treat cells with DHA with or without a ferroptosis inhibitor (e.g., ferrostatin-1).
-
Lipid Peroxidation Staining: Incubate the cells with a lipid peroxidation sensor dye, such as C11-BODIPY™ 581/591, according to the manufacturer's protocol. This dye exhibits a fluorescence emission shift from red to green upon oxidation of lipids.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to quantify the shift in fluorescence, which is indicative of lipid peroxidation.
-
ROS Measurement: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA and quantified by flow cytometry.
Western Blot Analysis of mTOR Signaling Pathway
This technique is used to measure the levels of key proteins in the mTOR signaling cascade.
-
Protein Extraction: Lyse DHA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K1, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Pharmacokinetic Study in Animal Models
This protocol outlines a general procedure for assessing the pharmacokinetics of DHA in rodents.
-
Animal Model: Use appropriate rodent models, such as rats or mice.
-
Drug Administration: Administer DHA at a specific dose via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Blood Sampling: Collect blood samples at predetermined time points post-administration via methods such as tail vein or cardiac puncture.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of DHA in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by Dihydroartemisinin and a typical experimental workflow.
Caption: Key signaling pathways modulated by Dihydroartemisinin.
Caption: General experimental workflow for evaluating Dihydroartemisinin.
Conclusion
Dihydroartemisinin remains a compound of significant interest due to its potent antimalarial and emerging anticancer properties. Its ability to induce multiple forms of programmed cell death through iron-dependent ROS generation makes it a compelling candidate for further drug development. While the theoretical benefits of deuteration offer an intriguing avenue for enhancing its pharmacokinetic profile, the current lack of empirical data on deuterated DHA underscores a critical knowledge gap. Future research should prioritize the synthesis and comprehensive pharmacological and pharmacokinetic evaluation of deuterated Dihydroartemisinin to ascertain whether these theoretical advantages can be translated into tangible clinical benefits. This technical guide provides a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of DHA and its analogues.
References
- 1. A simple sensitive UFLC-MS/MS method for the simultaneous quantification of artesunate, dihydroartemisinin and quercetin in rat plasma and its applica ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07707C [pubs.rsc.org]
- 2. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 3. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]
Dihydroartemisinin-d3 as a Tracer in Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled (SIL) compounds are powerful tools in modern pharmacokinetic (PK) research, offering a safe and precise method to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs.[1] By replacing certain atoms with their heavier, non-radioactive isotopes (e.g., deuterium, carbon-13), a labeled version of a drug can be distinguished from its unlabeled counterpart by mass spectrometry. This allows for the simultaneous administration and tracking of different drug formulations or routes of administration within a single subject, minimizing inter-individual variability.[2]
Dihydroartemisinin (DHA), the active metabolite of all clinically used artemisinin derivatives, is a cornerstone of malaria treatment.[3][4] Dihydroartemisinin-d3 (DHA-d3) is a deuterated analog of DHA, which is commonly used as an internal standard in the bioanalysis of DHA. However, its utility extends to its use as a tracer in sophisticated pharmacokinetic studies, such as those determining absolute bioavailability.[1] In such a study, an oral dose of the unlabeled drug is co-administered with an intravenous (IV) microdose of the stable isotope-labeled drug.
This technical guide provides a comprehensive overview of the use of this compound as a tracer in pharmacokinetic studies. It details the experimental protocols, analytical methodologies, and data interpretation, and presents available pharmacokinetic data for dihydroartemisinin. While DHA-d3 is widely referenced as an internal standard, this guide will focus on its application as an administered tracer, extrapolating from established principles of stable isotope-based pharmacokinetic research.
Pharmacokinetics of Dihydroartemisinin (Unlabeled)
Understanding the pharmacokinetics of unlabeled DHA is crucial for designing and interpreting studies using DHA-d3 as a tracer. DHA is rapidly absorbed and eliminated, with a short half-life. Its pharmacokinetics can be influenced by factors such as the parent compound administered (e.g., artesunate, artemether), the formulation, and the patient's health status (e.g., malaria infection, pregnancy).
The following tables summarize key pharmacokinetic parameters for DHA from various studies.
Table 1: Pharmacokinetics of Dihydroartemisinin in Healthy Volunteers
| Parent Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Artemether | 80 mg (oral) | 126 ± 46 | 1.69 ± 0.59 | - | 1.80 ± 0.31 | |
| Artesunate | 100 mg (oral) | 740 | - | - | 0.65 | |
| Dihydroartemisinin | 200 mg (oral) | - | - | - | - | |
| Artesunate (oral) vs DHA (oral) | 135 mg vs 120 mg | - | - | 2.9 vs 1.2 (µmol·h/L) | - |
Table 2: Pharmacokinetics of Dihydroartemisinin in Patients with Malaria
| Parent Compound | Dose | Population | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Artesunate | 120 mg (IV) | Severe Malaria | 3140 | 0.14 | 3492 | 1.31 | |
| Artesunate | 120 mg (IV) | Severe Malaria | 2640 | - | - | 0.67 | |
| Dihydroartemisinin-Piperaquine | 6.4 mg/kg (oral) | Pregnant Women | - | - | 844 | - | |
| Dihydroartemisinin-Piperaquine | 6.4 mg/kg (oral) | Non-pregnant Women | - | - | 1220 | - |
Experimental Design for a Pharmacokinetic Study with this compound
A common application for a stable isotope tracer like DHA-d3 is in an absolute bioavailability study. The general workflow for such a study is depicted below.
References
- 1. Microbial transformation of the antimalarial sesquiterpene endoperoxide dihydroartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacokinetics and pharmacodynamics of artemisinin and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the role of Dihydroartemisinin-d3 in drug discovery
An In-Depth Technical Guide to the Role of Dihydroartemisinin-d3 in Drug Discovery
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a cornerstone of modern antimalarial therapy and an active metabolite of all artemisinin-based compounds.[1][2] Its mechanism of action, centered on the iron-mediated cleavage of its endoperoxide bridge to produce cytotoxic free radicals, has been extensively studied.[1] Beyond its established antimalarial efficacy, a growing body of research has illuminated DHA's potent anticancer activities, including the induction of various forms of programmed cell death, inhibition of metastasis, and modulation of angiogenesis.[3][4]
This guide focuses on this compound (DHA-d3), a deuterated isotopologue of DHA. The strategic replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope, is a key technique in pharmaceutical research. This substitution can significantly alter a drug's metabolic profile due to the kinetic isotope effect, where the heavier deuterium forms a stronger bond with carbon, slowing enzymatic breakdown. While this "deuterium switch" can be used to develop drugs with improved pharmacokinetic properties, the primary and most critical role of DHA-d3 in drug discovery is as a stable isotope-labeled internal standard for analytical chemistry. It is an indispensable tool for the precise quantification of DHA in biological systems, enabling rigorous pharmacokinetic (PK) and pharmacodynamic (PD) studies that underpin the development of DHA and its derivatives.
The Role of Deuteration in Drug Discovery
Deuterated compounds, or isotopologues, are molecules where one or more hydrogen atoms have been replaced by deuterium. This subtle change in mass can have a profound impact on the molecule's metabolic stability.
-
The Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Many metabolic processes, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. The increased strength of the C-D bond can slow down this enzymatic process, a phenomenon known as the kinetic isotope effect.
-
Pharmacokinetic Applications: By retarding metabolism, deuteration can lead to a longer drug half-life, more stable plasma concentrations, and potentially a reduced dosing frequency or lower required dose. This can also reduce the formation of toxic metabolites.
-
DHA-d3 as an Analytical Standard: In the context of DHA, the most prominent application of DHA-d3 is as an internal standard. In quantitative analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS), a known quantity of the stable isotope-labeled compound (DHA-d3) is added to a biological sample. Since DHA-d3 is chemically identical to DHA, it behaves similarly during sample extraction and analysis but is distinguishable by its higher mass. This allows for highly accurate and precise quantification of the non-labeled drug (DHA) in complex matrices like plasma or tissue, which is fundamental for all absorption, distribution, metabolism, and excretion (ADME) studies.
Core Mechanisms of Action of Dihydroartemisinin
The biological effects of DHA-d3 are identical to those of DHA. Its utility as a research tool is to help quantify and understand the following mechanisms of its parent compound. The primary mechanism involves the iron-dependent generation of reactive oxygen species (ROS), which induces catastrophic oxidative stress within the target cell, be it a malaria parasite or a cancer cell. This oxidative burst triggers multiple cell death pathways.
Induction of Apoptosis
DHA is a potent inducer of apoptosis, a form of programmed cell death, primarily through the intrinsic (mitochondrial) pathway. Treatment with DHA leads to a breakdown of the mitochondrial transmembrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the activation of caspases. Key molecular players in this pathway include the pro-apoptotic Bcl-2 family proteins Bak and Bax and the BH3-only protein NOXA. DHA treatment upregulates NOXA, leading to the activation of Bak and subsequent mitochondrial damage. The process culminates in the activation of caspase-9 and the executioner caspase-3, leading to DNA fragmentation and cell death.
Induction of Ferroptosis
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. DHA has been identified as a potent inducer of ferroptosis in various cancer cells. Its mechanism involves two key actions: increasing the intracellular pool of free iron and inhibiting the cell's primary antioxidant defense against lipid peroxidation. DHA can induce the lysosomal degradation of ferritin (ferritinophagy), which releases large amounts of iron into the cytosol. Concurrently, DHA can inhibit the function of Glutathione Peroxidase 4 (GPX4), the key enzyme that neutralizes lipid peroxides, often by downregulating the expression of SLC7A11 (xCT), a critical component of the cystine/glutamate antiporter required for glutathione synthesis. The combination of high iron levels and compromised antioxidant defenses leads to rampant lipid peroxidation and cell death.
Other Anticancer Mechanisms
In addition to apoptosis and ferroptosis, DHA exerts its anticancer effects through a variety of other mechanisms:
-
Inhibition of Angiogenesis: DHA can inhibit the formation of new blood vessels, which are critical for tumor growth, by downregulating key factors like vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α).
-
Induction of Autophagy and ER Stress: DHA can induce autophagy (a cellular recycling process) and endoplasmic reticulum (ER) stress, both of which can lead to cell death in cancer cells.
-
Inhibition of Metastasis: The compound has been shown to reduce the migration and invasion of cancer cells by inhibiting matrix metalloproteinases (MMPs) and signaling pathways like Hedgehog.
-
Modulation of Signaling Pathways: DHA impacts numerous signaling pathways crucial for cancer cell survival and proliferation, including inhibiting NF-κB, PI3K/AKT, and JAK/STAT pathways.
Quantitative Data Summary
The cytotoxic effects of Dihydroartemisinin have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | Assay | Duration | IC50 / Effect | Reference |
| SH-SY5Y | Neuroblastoma | MTT | 24 hours | IC50 of 3 µM | |
| SW 948 | Colon Cancer | MTT | 48 hours | 45% viability at 30 µM; 24% viability at 50 µM | |
| Jurkat | T-cell Lymphoma | CCK-8 | 48 hours | Significant inhibition at concentrations ≥ 10 µM | |
| OSCA (various) | Canine Osteosarcoma | Cell Viability | 24-72 hours | IC50 range of 8.7 to 43.6 µM |
Experimental Protocols
The investigation of DHA's mechanisms relies on a suite of standard molecular and cell biology techniques. Below are detailed protocols for key experiments.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Principle: NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce a tetrazolium salt (like MTT) to a colored formazan product.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of DHA (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT (to a final concentration of 0.5 mg/mL) or CCK-8 solution (10 µL/well) to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value from the dose-response curve.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
-
Principle: DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Cell Seeding & Treatment: Seed cells in a 6-well plate (e.g., 1 x 10^6 cells/well) and treat with DHA for the desired time.
-
Probe Loading: Harvest the cells and resuspend them in a buffer (e.g., HBSS or serum-free medium) containing the DCFH-DA probe (e.g., 10-20 µM).
-
Incubation: Incubate the cells for 20-30 minutes at 37°C in the dark.
-
Wash: Wash the cells with buffer (e.g., PBS) to remove excess probe.
-
Data Acquisition: Analyze the fluorescence intensity of the cells using a flow cytometer (excitation ~488 nm, emission ~525 nm) or a fluorescence microplate reader.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, such as those involved in apoptosis or other signaling pathways.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein.
-
Protocol:
-
Protein Extraction: After DHA treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by heating in sample buffer. Load the samples onto a polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-cleaved caspase-3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane multiple times with washing buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD imager or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control protein (e.g., β-actin or GAPDH).
-
Conclusion
This compound holds a specialized yet crucial role in the landscape of drug discovery and development. While the deuteration of drugs is a recognized strategy for improving pharmacokinetic profiles, the predominant function of DHA-d3 is as a high-fidelity internal standard for bioanalytical assays. Its use enables the precise quantification of Dihydroartemisinin in complex biological samples, providing the foundational data required for understanding its absorption, distribution, metabolism, and excretion. This, in turn, is essential for the clinical development of DHA and its many derivatives as treatments for malaria and, increasingly, for various forms of cancer. The extensive research into DHA's potent, multi-faceted mechanisms of action—from inducing apoptosis and ferroptosis to inhibiting angiogenesis—is made more rigorous and reliable through the application of tools like DHA-d3. Therefore, this compound is not merely a molecular curiosity but a vital enabler of innovation in pharmacology and therapeutic development.
References
Preliminary Studies on Dihydroartemisinin Cytotoxicity: A Technical Guide Utilizing Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has demonstrated significant cytotoxic effects against a broad spectrum of cancer cells.[1][2] Its pro-oxidant and pro-apoptotic properties make it a compelling candidate for anticancer therapy. This technical guide provides an in-depth overview of the preliminary studies on DHA's cytotoxicity, with a specific focus on the application of labeled standards to elucidate its mechanisms of action. While direct studies employing labeled DHA for cytotoxicity assays are not extensively reported in publicly available literature, this document outlines established protocols and proposes methodologies for the use of such standards. We will delve into the experimental protocols for assessing cytotoxicity, summarize key quantitative data from studies with unlabeled DHA, and visualize the core signaling pathways involved in DHA-induced cell death.
Introduction to Dihydroartemisinin Cytotoxicity
DHA's cytotoxic activity is primarily attributed to its endoperoxide bridge, which reacts with intracellular iron to generate reactive oxygen species (ROS).[3] This surge in ROS induces oxidative stress, leading to damage of cellular macromolecules and the initiation of programmed cell death, or apoptosis.[3][4] Studies have shown that DHA's cytotoxicity is selective for cancer cells, which often have higher intracellular iron concentrations compared to normal cells, making them more susceptible to DHA's effects. Furthermore, DHA has been shown to arrest the cell cycle and inhibit tumor angiogenesis, invasion, and metastasis.
The use of labeled standards, such as isotopically or fluorescently tagged DHA, would be invaluable in precisely tracking its uptake, intracellular localization, and metabolic fate, thereby providing a clearer correlation between its presence and the induction of cytotoxic events.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. Below are standard protocols for key experiments, adapted to include the proposed use of labeled DHA standards.
Cell Viability and Cytotoxicity Assays
2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, K562) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of unlabeled or labeled DHA for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
2.1.2. Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Culture and Treatment: Culture and treat cells with DHA as described in the MTT assay protocol.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Data Analysis: Measure the absorbance of the formazan product. The amount of LDH released is proportional to the number of dead cells.
Apoptosis Detection
2.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with DHA for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Proposed Protocol for Labeled Dihydroartemisinin Studies
While studies specifically detailing the use of labeled DHA for cytotoxicity are sparse, a protocol for a fluorescently labeled DHA could be designed as follows to correlate cellular uptake with cytotoxicity.
-
Synthesis of Fluorescently Labeled DHA: Synthesize a DHA conjugate with a fluorescent probe (e.g., FITC, Rhodamine).
-
Cellular Uptake Analysis:
-
Treat cells with the fluorescently labeled DHA for various time points.
-
Visualize the intracellular localization of the labeled DHA using fluorescence microscopy.
-
Quantify the cellular uptake using flow cytometry by measuring the fluorescence intensity of the cell population.
-
-
Correlating Uptake with Cytotoxicity:
-
Perform parallel cytotoxicity assays (MTT or LDH) on cells treated with the same concentrations of fluorescently labeled DHA.
-
Plot the cellular uptake (mean fluorescence intensity) against the percentage of cytotoxicity to establish a dose-response relationship between the intracellular concentration of DHA and its cytotoxic effect.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data on the cytotoxicity of unlabeled Dihydroartemisinin from various studies.
Table 1: IC50 Values of Dihydroartemisinin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Jurkat | T-cell lymphoma | Not specified, but dose-dependent effects observed | 48 | |
| K562 | Chronic Myeloid Leukemia | ~1.1 - 2.6 | 24 - 72 | |
| A549-GR | Lung Adenocarcinoma | Not specified, used at 25 µM | 24 | |
| SW480 | Colon Cancer | 0.14 - 0.69 (in combination) | 72 | |
| SW620 | Metastatic Colon Cancer | 0.14 - 0.69 (in combination) | 72 |
Table 2: Effects of Dihydroartemisinin on Apoptosis and ROS Production
| Cell Line | Effect | Method | Observations | Reference |
| Jurkat | Apoptosis Induction | Not specified | Dose-dependent increase in apoptosis | |
| Jurkat | ROS Production | DCFH-DA staining | Significant increase in intracellular ROS | |
| A549-GR | ROS Production | DCFH-DA staining | Dose-dependent increase in ROS | |
| SW480 | Apoptosis Induction | Not specified | Increased percentage of late apoptotic cells | |
| SW620 | Apoptosis Induction | Not specified | Increased percentage of late apoptotic cells |
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in DHA-induced cytotoxicity and a proposed experimental workflow.
Dihydroartemisinin-Induced Apoptosis Pathway
Caption: DHA-induced intrinsic apoptosis pathway.
Experimental Workflow for Labeled DHA Cytotoxicity Study
Caption: Proposed workflow for labeled DHA studies.
Conclusion
Dihydroartemisinin exhibits significant cytotoxic potential against a variety of cancer cells, primarily through the induction of ROS-mediated apoptosis. While current research has established the fundamental mechanisms of its action, the use of labeled standards presents a promising avenue for refining our understanding of its pharmacokinetics and pharmacodynamics at the cellular level. The protocols and data presented in this guide serve as a foundation for researchers to design and execute further studies, ultimately aiming to harness the full therapeutic potential of DHA in cancer treatment. The development and application of isotopically and fluorescently labeled DHA will be instrumental in advancing these preclinical investigations.
References
Exploring the Anti-Cancer Properties of Dihydroartemisinin with Isotopic Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its anti-cancer properties. Its ability to induce cell death and inhibit proliferation in various cancer cell lines has prompted extensive research into its mechanisms of action. This technical guide provides an in-depth exploration of the anti-cancer properties of DHA, with a specific focus on the application of isotopic labeling to elucidate its complex interactions within cancer cells. While direct studies utilizing isotopically labeled DHA in cancer research are nascent, this guide outlines established methodologies and proposes a framework for future investigations.
Anti-Cancer Mechanisms of Dihydroartemisinin
DHA exerts its anti-cancer effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways. The primary mechanism is believed to involve the iron-dependent cleavage of its endoperoxide bridge, which generates reactive oxygen species (ROS) and carbon-centered radicals, leading to oxidative stress and subsequent cell death.[1][2]
Key Signaling Pathways Modulated by Dihydroartemisinin
DHA has been shown to modulate a variety of signaling pathways critical for cancer cell survival, proliferation, and metastasis. These include:
-
Apoptosis Induction: DHA induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to caspase activation and programmed cell death.[3][4][5]
-
Ferroptosis Induction: DHA can induce ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid peroxides. This is particularly relevant given the iron-dependent activation of DHA.
-
Inhibition of Proliferation and Cell Cycle Arrest: DHA can arrest the cell cycle at the G1 or G2/M phase by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).
-
Anti-Angiogenesis: DHA has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, by downregulating factors like vascular endothelial growth factor (VEGF).
-
Inhibition of Metastasis: By targeting pathways involved in cell migration and invasion, such as those involving matrix metalloproteinases (MMPs), DHA can suppress the metastatic potential of cancer cells.
Below are diagrams illustrating some of the key signaling pathways affected by Dihydroartemisinin.
DHA-Induced Apoptosis Pathways
DHA-Induced Ferroptosis Pathway
Quantitative Data on Anti-Cancer Activity of Dihydroartemisinin
The following tables summarize quantitative data from various studies on the anti-cancer effects of DHA on different cancer cell lines.
Table 1: IC50 Values of Dihydroartemisinin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A2780 | Ovarian Cancer | ~5 | 48 | |
| OVCAR-3 | Ovarian Cancer | ~10 | 48 | |
| HCT116 | Colorectal Carcinoma | ~20 | 48 | |
| Pancreatic Cancer Cells | Pancreatic Cancer | Not specified | Not specified | |
| Eca109 | Esophageal Cancer | Not specified | Not specified | |
| Ec9706 | Esophageal Cancer | Not specified | Not specified | |
| T24 | Bladder Cancer | 0.0569 (for D8-T derivative) | Not specified | |
| HCT116 | Colorectal Cancer | 0.12 (for derivative 9) | 72 |
Table 2: Effects of Dihydroartemisinin on Protein Expression in Cancer Cells
| Cell Line | Protein | Effect of DHA Treatment | Reference |
| HCT116 | GRP78 | Upregulation | |
| Ovarian Cancer Cells | Bax | Upregulation | |
| Ovarian Cancer Cells | Bcl-2 | Downregulation | |
| Ovarian Cancer Cells | Caspase-8 | Activation | |
| Pancreatic Cancer Cells | Cyclin D1 | Downregulation | |
| Pancreatic Cancer Cells | Cyclin E | Downregulation | |
| Pancreatic Cancer Cells | cdk2, cdk4, cdk6 | Downregulation | |
| Pancreatic Cancer Cells | p21Cip1, p27Kip1 | Upregulation | |
| Breast Cancer Cells | VEGF | Downregulation | |
| Breast Cancer Cells | MMP-2, MMP-9 | Downregulation | |
| Breast Cancer Cells | p-PI3K, p-AKT, p-ERK, p-NF-κB | Inhibition |
Proposed Experimental Workflow for Isotopic Labeling Studies
The following workflow is a proposed methodology for utilizing isotopically labeled DHA to investigate its anti-cancer properties, based on established stable isotope tracing techniques.
Proposed Isotopic Labeling Workflow
Experimental Protocols
Synthesis of Isotopically Labeled Dihydroartemisinin
General Approach (Hypothetical):
-
Starting Material: A suitable precursor to the DHA carbon skeleton enriched with ¹³C or ¹⁵N.
-
Key Steps: A multi-step chemical synthesis involving the introduction of the endoperoxide bridge and other key functional groups. The specific reactions would depend on the position of the isotopic label.
-
Purification and Characterization: Purification would be achieved using chromatographic techniques (e.g., HPLC). Characterization and confirmation of the labeled product would be performed using mass spectrometry (to confirm the mass shift due to the isotope) and NMR spectroscopy (to confirm the position of the label).
Cell Culture and Treatment with Labeled DHA
-
Cell Lines: Select appropriate cancer cell lines (e.g., HCT116 for colorectal cancer, A2780 for ovarian cancer) and a non-cancerous control cell line.
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Treat cancer cells with varying concentrations of isotopically labeled DHA (e.g., ¹³C-DHA) for different time points (e.g., 6, 12, 24, 48 hours). A parallel set of experiments should be conducted with unlabeled DHA as a control.
Sample Preparation for Mass Spectrometry
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer for proteomics) containing protease and phosphatase inhibitors.
-
Protein Extraction and Digestion (for Proteomics):
-
Quantify protein concentration using a BCA assay.
-
Reduce and alkylate the protein samples.
-
Digest proteins into peptides using trypsin.
-
-
Metabolite Extraction (for Metabolomics):
-
Quench cellular metabolism rapidly (e.g., with cold methanol).
-
Extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water).
-
LC-MS/MS Analysis
-
Instrumentation: Utilize a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Separate peptides or metabolites using a suitable HPLC column and gradient.
-
Mass Spectrometry:
-
For Proteomics (e.g., SILAC-like approach): Acquire data in a data-dependent acquisition (DDA) mode to identify and quantify peptides. The mass shift between peptides from cells treated with labeled and unlabeled DHA will allow for relative quantification of protein abundance and identification of DHA-adducted proteins.
-
For Metabolomics: Acquire data to identify and quantify metabolites. The incorporation of the isotopic label from DHA into downstream metabolites will reveal its metabolic fate.
-
Data Analysis
-
Proteomics: Use software such as MaxQuant or Proteome Discoverer to identify proteins and quantify their relative abundance between labeled and unlabeled DHA-treated samples. Search for mass shifts corresponding to DHA adduction on peptides to identify direct protein targets.
-
Metabolomics: Use software such as XCMS or MZmine to process the raw mass spectrometry data, identify metabolites, and track the incorporation of the isotopic label through metabolic pathways.
Conclusion
Dihydroartemisinin holds significant promise as an anti-cancer agent due to its pleiotropic effects on cancer cells. The use of isotopic labeling represents a powerful, yet underexplored, strategy to precisely delineate its mechanisms of action. By tracing the metabolic fate of DHA and identifying its direct molecular targets within cancer cells, researchers can gain invaluable insights that can guide the development of more effective and targeted cancer therapies. The proposed workflow and experimental protocols in this guide provide a foundational framework for initiating such crucial investigations.
References
- 1. Dihydroartemisinin is a Hypoxia-Active Anti-Cancer Drug in Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of artemisinin compounds for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroartemisinin as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Dihydroartemisinin in Human Plasma using Dihydroartemisinin-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dihydroartemisinin (DHA) in human plasma. Dihydroartemisinin-d3 (DHA-d3) is employed as the internal standard (IS) to ensure accuracy and precision. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by rapid and selective chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of DHA.
Introduction
Dihydroartemisinin is the active metabolite of several artemisinin-based antimalarial drugs and is a potent therapeutic agent in its own right.[1][2][3] Accurate measurement of DHA concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as insufficient plasma levels can lead to treatment failure and the development of drug resistance.[4][5] LC-MS/MS offers high sensitivity and selectivity for the quantification of small molecules in complex biological fluids. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results. This application note provides a validated protocol for the determination of DHA in human plasma using DHA-d3 as an internal standard.
Experimental
Materials and Reagents
-
Dihydroartemisinin (DHA) reference standard
-
This compound (DHA-d3) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Water (LC-MS grade)
-
Human plasma (K3EDTA)
-
Oasis HLB µElution plates (Waters)
Equipment
-
Waters Acquity UPLC™ H-Class system or equivalent
-
Triple quadrupole mass spectrometer (e.g., AB Sciex API5000 or Waters Xevo TQ)
-
Vacuum manifold for SPE
-
Micro-centrifuge
-
Analytical balance
-
Calibrated pipettes
Stock and Working Solutions
-
DHA Stock Solution (1 mg/mL): Accurately weigh and dissolve DHA in ethanol.
-
DHA-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve DHA-d3 in ethanol.
-
DHA Working Solutions: Prepare serial dilutions of the DHA stock solution in a 50:50 (v/v) mixture of ethanol and water to create calibration standards and quality control (QC) samples.
-
DHA-d3 Internal Standard Working Solution (5 ng/mL): Dilute the DHA-d3 stock solution in 5% acetonitrile with 1% formic acid and 1% H₂O₂. The addition of hydrogen peroxide can help to stabilize artemisinin derivatives in plasma samples.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 50 µL of plasma sample, add 50 µL of the DHA-d3 internal standard working solution (5 ng/mL).
-
Mix the samples by vortexing.
-
Condition the Oasis HLB µElution plate wells with 200 µL of methanol followed by 200 µL of water under a mild vacuum.
-
Load the plasma mixture into the wells and allow it to drain slowly under a mild vacuum.
-
Wash the wells with 200 µL of water, followed by 200 µL of 5% acetonitrile.
-
Elute the analytes with two aliquots of 25 µL of a 90:10 (v/v) acetonitrile-methyl acetate solution.
-
Inject 10 µL of the combined eluent for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Waters Acquity UPLC™ H-Class or equivalent |
| Column | Acquity HSS C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Formate, pH 4.0 |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 50% B (0-0.5 min) → 100% B (6.5-7.5 min) → 50% B (7.6-9.0 min) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 300 °C |
| Ionspray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dihydroartemisinin (DHA) | 302.0 | 163.0 |
| This compound (DHA-d3) | 305.0 | 166.0 |
Method Validation Data
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% |
| Recovery | > 90% |
| Matrix Effect | < 15% |
Diagrams
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
- 3. Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiopharm.com [cellbiopharm.com]
- 5. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
Application Note: High-Throughput Quantification of Dihydroartemisinin in Human Plasma using a Validated LC-MS/MS Method with Dihydroartemisinin-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroartemisinin (DHA), the active metabolite of the potent antimalarial drug artesunate, is a cornerstone in the treatment of malaria. Accurate quantification of DHA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of DHA in human plasma. The method utilizes a stable isotope-labeled internal standard, Dihydroartemisinin-d3 (DHA-d3), to ensure high accuracy and precision.
The protocol outlined below provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters. This method is suitable for clinical and research laboratories requiring reliable determination of DHA concentrations.
Experimental Protocols
Materials and Reagents
-
Dihydroartemisinin (DHA) reference standard
-
This compound (DHA-d3) internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Human plasma (K2-EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed for sample clean-up and concentration of the analyte and internal standard from human plasma.[1][2][3][4][5]
-
Plate Conditioning: Condition a 96-well SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of human plasma, add 10 µL of DHA-d3 internal standard working solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE plate.
-
Washing: Wash the SPE plate with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (50:50 acetonitrile:10 mM ammonium acetate with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
Chromatographic separation is achieved using a C18 reversed-phase column.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic at 50% B or a gradient optimized for separation |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry (MS) Conditions
The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for quantification.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | DHA: 302.2 > 163.1, DHA-d3: 305.2 > 166.1 |
| Collision Energy | Optimized for each transition (typically 10-20 eV) |
| Dwell Time | 100-200 ms |
Data Presentation
The following tables summarize the expected quantitative performance of the LC-MS/MS method for Dihydroartemisinin.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Dihydroartemisinin | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 85 - 115 | < 20 |
| Low QC | 3 | 85 - 115 | < 15 |
| Mid QC | 100 | 85 - 115 | < 15 |
| High QC | 800 | 85 - 115 | < 15 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Dihydroartemisinin | > 85 | < 15 |
Mandatory Visualization
Caption: Workflow for the LC-MS/MS analysis of Dihydroartemisinin in human plasma.
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the quantification of Dihydroartemisinin in human plasma using its deuterated internal standard, this compound. The described solid-phase extraction protocol offers excellent sample clean-up, while the chromatographic and mass spectrometric conditions ensure high sensitivity, selectivity, and throughput. The method meets the stringent requirements for bioanalytical method validation and is well-suited for pharmacokinetic and clinical research applications.
References
- 1. cellbiopharm.com [cellbiopharm.com]
- 2. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 5. A simple sensitive UFLC-MS/MS method for the simultaneous quantification of artesunate, dihydroartemisinin and quercetin in rat plasma and its applica ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07707C [pubs.rsc.org]
Application Note: High-Throughput Solid-Phase Extraction Protocol for Dihydroartemisinin Analysis Using a Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), the active metabolite of artemisinin-based compounds, is a cornerstone of antimalarial therapy and is increasingly investigated for its anticancer properties. Accurate quantification of DHA in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and preclinical research. This application note provides a detailed protocol for the solid-phase extraction (SPE) of DHA from human plasma using a stable isotope-labeled internal standard (SIL-DHA), ensuring high accuracy and reproducibility. The use of a micro-elution 96-well plate format allows for high-throughput sample processing, essential in modern drug development pipelines.
Experimental Protocol
This protocol is adapted from validated methods for the quantification of DHA in human plasma using LC-MS/MS.[1]
Materials and Reagents:
-
Dihydroartemisinin (DHA) reference standard
-
Stable Isotope-Labeled Dihydroartemisinin (SIL-DHA) or Deuterated Dihydroartemisinin (DHA-d3) internal standard (IS)
-
Human plasma (with anticoagulant, e.g., K3EDTA or sodium fluoride/potassium oxalate)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate
-
Hydrogen peroxide (H₂O₂), 30% solution (optional, as a stabilizing agent)[2]
-
Oasis® HLB µElution 96-well plate (2 mg sorbent per well) or equivalent
-
96-well collection plate (0.5 mL)
-
Vacuum manifold for 96-well plates
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Stock and Working Solutions Preparation:
-
DHA Stock Solution (1 mg/mL): Accurately weigh and dissolve DHA in ethanol.
-
SIL-DHA Stock Solution (1 mg/mL): Accurately weigh and dissolve SIL-DHA in ethanol.[1]
-
DHA Working Solutions: Prepare serial dilutions of the DHA stock solution in a 50:50 (v/v) ethanol-water mixture to create calibration curve standards.[1]
-
SIL-DHA Working Solution (IS Solution): Dilute the SIL-DHA stock solution in a suitable solvent. For plasma samples, a final concentration of 100 ng/mL in a plasma-water (50:50, v/v) mixture containing an anticoagulant is recommended.[1] For potential stability issues in patient plasma, consider preparing the IS solution in 5% acetonitrile with 1% formic acid and 1% H₂O₂.
Sample Preparation and Solid-Phase Extraction (SPE):
The following steps should be performed on ice to minimize degradation of DHA.
-
Sample Spiking: To 100 µL of plasma sample in a polypropylene tube, add 150 µL of the SIL-DHA internal standard solution (100 ng/mL). For smaller sample volumes, 50 µL of plasma can be mixed with 50 µL of the IS solution.
-
SPE Plate Conditioning:
-
Place the Oasis® HLB µElution 96-well plate on the vacuum manifold.
-
Condition the wells by loading 750 µL of acetonitrile.
-
Follow with 750 µL of methanol.
-
Finally, equilibrate with 200 µL of water.
-
Apply a low vacuum to draw the liquids through at each step.
-
-
Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE plate. Draw the samples through slowly under a mild vacuum.
-
Washing:
-
Wash the wells with 200 µL of water.
-
Subsequently, wash with 200 µL of 5% acetonitrile.
-
Apply a medium vacuum to draw the wash solutions through.
-
-
Drying: Briefly apply full vacuum to ensure all liquid is drawn through and the sorbent is dry. Wipe the tips of the SPE plate with a tissue.
-
Elution:
-
Place a 96-well collection plate inside the vacuum manifold.
-
Elute the analytes by adding 25 µL of acetonitrile-methyl acetate (9:1, v/v) twice. Alternatively, a single elution with 100 µL of methanol-acetonitrile (90:10, v/v) followed by 100 µL of water can be used.
-
Apply a low-pressure vacuum to draw the elution solvent through.
-
-
Epimer Equilibration: Briefly mix the eluates and refrigerate at 4°C for at least 15 hours to allow for the equilibration of α/β-DHA epimers before LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described SPE-LC-MS/MS method for DHA quantification.
Table 1: Method Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Dihydroartemisinin (DHA) | 1 - 1,000 | > 0.995 | 1 |
| Dihydroartemisinin (DHA) | 0.5 - 200 | Not Specified | 0.5 |
Table 2: Accuracy and Precision
| Analyte | Quality Control Level | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Dihydroartemisinin (DHA) | Low, Medium, High | 99.99 - 102.85 | 96.45 - 107.47 | 2.79 - 4.16 | 1.46 - 3.04 |
Data synthesized from a validated LC-MS/MS assay.
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Mean Recovery (%) | Matrix Effect (%) |
| Dihydroartemisinin (DHA) | Low (4.83 ng/mL) | Not explicitly stated, but stability data provided | < 15 |
| Dihydroartemisinin (DHA) | High (781.34 ng/mL) | Not explicitly stated, but stability data provided | < 15 |
| Dihydroartemisinin (DHA) | Low QC | Increased with acidification | Not explicitly stated |
| Dihydroartemisinin (DHA) | High QC | Increased with acidification | Not explicitly stated |
Recovery data can be influenced by factors such as the acidification of plasma. The stability of DHA in processed samples at 4°C for 24 hours showed a coefficient of variation (CV) of 3.44% at low concentrations and 2.19% at high concentrations.
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase extraction of Dihydroartemisinin.
Signaling Pathways of Dihydroartemisinin
Dihydroartemisinin exerts its biological effects through the modulation of various signaling pathways. Its anticancer activity, in particular, is linked to the induction of apoptosis and ferroptosis, and the inhibition of pro-survival pathways.
1. Induction of Apoptosis
DHA can induce programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Dihydroartemisinin-induced apoptosis signaling pathways.
2. Induction of Ferroptosis
Ferroptosis is an iron-dependent form of programmed cell death characterized by lipid peroxidation. DHA can induce ferroptosis by inhibiting the antioxidant enzyme GPX4.
References
Application of Dihydroartemisinin-d3 in Clinical Pharmacokinetic Studies of Artemisinin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin and its derivatives are the cornerstone of treatment for uncomplicated and severe malaria. These compounds, including artesunate, artemether, and arteether, are rapidly metabolized in the body to the biologically active metabolite, dihydroartemisinin (DHA).[1][2][3] Accurate quantification of DHA in biological matrices is therefore critical for understanding the pharmacokinetic profile, ensuring therapeutic efficacy, and preventing the development of drug resistance. Dihydroartemisinin-d3 (DHA-d3), a stable isotope-labeled internal standard, plays a pivotal role in achieving the required precision and accuracy in clinical pharmacokinetic studies through mass spectrometry-based bioanalytical methods.[4][5]
This document provides detailed application notes and protocols for the use of this compound in clinical pharmacokinetic studies of artemisinin derivatives.
Metabolic Pathway of Artemisinin Derivatives
Artemisinin derivatives are extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to form the active metabolite dihydroartemisinin. Artesunate is rapidly hydrolyzed to DHA, to the extent that it is often considered a pro-drug for DHA. Artemether undergoes demethylation by CYP3A4 and CYP3A5 to yield DHA. Arteether is also metabolized to DHA, mainly by CYP3A4 with minor contributions from CYP2B6 and CYP3A5. DHA is further metabolized via glucuronidation by UGT1A9 and UGT2B7 into inactive metabolites that are excreted.
Experimental Protocols
The accurate quantification of dihydroartemisinin in plasma is crucial for pharmacokinetic analysis. The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.
Bioanalytical Method using LC-MS/MS
This protocol outlines a general procedure for the determination of dihydroartemisinin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
Spike 50 µL of plasma sample with 50 µL of internal standard solution (e.g., 5 ng/mL this compound in 5% acetonitrile with 1% formic acid and 1% H₂O₂).
-
Load the mixture onto a conditioned and equilibrated solid-phase extraction (SPE) plate (e.g., Oasis HLB µElution plate).
-
Wash the wells with 200 µL of water, followed by 200 µL of 5% acetonitrile.
-
Elute the analytes with two aliquots of 25 µL of acetonitrile-methyl acetate (9:1).
-
Inject a portion of the combined eluent (e.g., 10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC™ BEH C18, 50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate pH 3.5 (50:50, v/v) in isocratic mode.
-
Flow Rate: 0.3 mL/minute.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dihydroartemisinin (DHA): m/z 302 to 163.
-
This compound (DHA-d3): m/z 307 to 272 or m/z 307 to 166.
-
-
Optimization: Cone voltage and collision energy should be optimized for both DHA and DHA-d3 to achieve maximum sensitivity.
4. Calibration and Quality Control
-
Prepare a calibration curve by spiking blank plasma with known concentrations of DHA.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples.
-
The calibration curve should be linear over the expected concentration range in the study samples, with a correlation coefficient (r²) > 0.99.
Data Presentation
The use of this compound as an internal standard allows for the reliable determination of key pharmacokinetic parameters of dihydroartemisinin following the administration of various artemisinin derivatives.
| Parameter | Artesunate (Oral) | Artemether (Oral) | Dihydroartemisinin-Piperaquine (Oral) |
| Dose | Varies by study | 80 mg | Varies by study |
| Tmax (h) | ~1-2 | ~1.5-2.5 | ~1-2 |
| Cmax (ng/mL) | Highly variable | ~100-200 | ~200-600 |
| AUC (ng·h/mL) | Highly variable | ~300-600 | ~800-1500 |
| t½ (h) | ~0.5-1.5 | ~1-2 | ~0.5-1.5 |
| Reference |
Note: The values presented are approximate ranges compiled from various studies and can be influenced by factors such as patient population, fed/fasted state, and co-administered drugs. The primary purpose of this table is to provide a comparative overview.
Conclusion
The application of this compound as an internal standard is indispensable for the accurate and precise quantification of dihydroartemisinin in clinical pharmacokinetic studies of artemisinin derivatives. The use of robust and validated LC-MS/MS methods, as outlined in this document, enables researchers and drug developers to obtain high-quality pharmacokinetic data. This is essential for optimizing dosing regimens, evaluating drug-drug interactions, and ultimately ensuring the continued efficacy of these life-saving antimalarial drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Clinical pharmacokinetics and pharmacodynamics of artemisinin and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellbiopharm.com [cellbiopharm.com]
- 5. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Dihydroartemisinin and its d3 Analog in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of Dihydroartemisinin (DHA) in human plasma using High-Resolution Mass Spectrometry (HRMS). The method employs a stable isotope-labeled internal standard, Dihydroartemisinin-d3 (DHA-d3), to ensure high accuracy and precision. Sample preparation is performed using either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), followed by chromatographic separation on a C18 column and detection by a high-resolution mass spectrometer operating in positive electrospray ionization (ESI) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of DHA.
Introduction
Dihydroartemisinin (DHA) is the active metabolite of the potent antimalarial drugs artesunate and artemether.[1][2][3][4][5] Accurate quantification of DHA in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. High-Resolution Mass Spectrometry (HRMS) offers significant advantages for bioanalytical assays, including high selectivity, sensitivity, and the ability to perform accurate mass measurements for confident compound identification. This application note provides a detailed protocol for the analysis of DHA and its deuterated analog, DHA-d3, in human plasma using LC-HRMS.
Experimental
Materials and Reagents
-
Dihydroartemisinin (DHA) reference standard
-
This compound (DHA-d3) internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Dichloromethane (HPLC grade)
-
tert-Methyl butyl ether (HPLC grade)
-
Human plasma (K2EDTA)
-
Oasis HLB μElution plate (for SPE)
Sample Preparation
Two methods for plasma sample preparation are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted for high-throughput analysis using a 96-well plate format.
-
To 100 μL of plasma in a polypropylene tube on ice, add 150 μL of internal standard solution (100 ng/mL DHA-d3 in a 50:50 plasma-water solution containing sodium fluoride/potassium oxalate).
-
Condition the wells of a μ-elution Oasis® HLB 96-well plate by loading 750 μL of acetonitrile, followed by 750 μL of methanol, and finally 200 μL of water.
-
Load the plasma-IS mixture into the conditioned wells.
-
Wash the wells with 200 µL of water once, followed by 200 µL of 5% acetonitrile in water.
-
Elute the analytes with two aliquots of 25 µL of an acetonitrile-methyl acetate (9:1 v/v) solution.
-
Inject 5-10 µL of the combined eluent for LC-HRMS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol offers a simpler extraction procedure.
-
To 0.5 mL of plasma in an Eppendorf tube, add the internal standard solution (DHA-d3).
-
Add 1 mL of a mixture of dichloromethane and tert-methyl butyl ether (8:2 v/v) as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 μL of acetonitrile.
-
Inject an aliquot for LC-HRMS analysis.
Liquid Chromatography
-
Column: Waters Acquity UPLC™ BEH C18 (50 × 2.1 mm, 1.7 μm)
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: Isocratic elution with 50% Mobile Phase A and 50% Mobile Phase B
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
High-Resolution Mass Spectrometry
-
Instrument: High-resolution mass spectrometer (e.g., LTQ Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Spray Voltage: 4.5 kV
-
Capillary Temperature: 275 °C
-
Scan Mode: Full scan with data-dependent MS/MS or targeted SIM
-
Resolution: ≥ 60,000 FWHM
Data Presentation
Table 1: Mass Spectrometric Parameters for DHA and DHA-d3
| Compound | Precursor Ion (m/z) | Adduct | Product Ions (m/z) for MS/MS |
| Dihydroartemisinin (DHA) | 302.1699 | [M+NH₄]⁺ | 285.1642, 267.1536, 163.1125 |
| This compound (DHA-d3) | 307.1887 | [M+NH₄]⁺ | 272.1794 |
Table 2: Quantitative Performance Data
| Parameter | Dihydroartemisinin (DHA) |
| Linearity Range | 1 - 1,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | Within ± 20% |
| Precision at LLOQ (%CV) | < 20% |
| Recovery (SPE) | ≥ 95% |
Results and Discussion
The developed LC-HRMS method demonstrated excellent performance for the quantification of DHA in human plasma. The use of a stable isotope-labeled internal standard, DHA-d3, compensated for matrix effects and variations in sample preparation, leading to high accuracy and precision.
DHA and DHA-d3 were detected as their ammonium adducts in positive ion mode. The high-resolution mass spectrometer allowed for accurate mass measurements, confirming the elemental composition of the detected ions. The fragmentation pattern of DHA was consistent with previously reported data, with major fragment ions corresponding to successive losses of water and other neutral molecules.
The method was validated for linearity, accuracy, precision, and recovery. The calibration curve was linear over the concentration range of 1 to 1,000 ng/mL with a correlation coefficient greater than 0.995. The lower limit of quantification was determined to be 1 ng/mL, making this method suitable for pharmacokinetic studies where low concentrations of DHA are expected.
Visualization
Experimental Workflow
Caption: Experimental workflow for DHA analysis.
Logical Relationship of Method Components
Caption: Key components of the analytical method.
Conclusion
The described LC-HRMS method provides a reliable and sensitive approach for the quantification of Dihydroartemisinin in human plasma. The use of a deuterated internal standard ensures the accuracy and precision required for demanding bioanalytical applications. The detailed protocols for sample preparation and instrumental analysis can be readily implemented in research and drug development laboratories.
References
- 1. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
- 3. Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Dihydroartemisinin (DHA) Analysis in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of dihydroartemisinin (DHA), a potent antimalarial drug, from whole blood samples for quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS).
Introduction
Dihydroartemisinin is the active metabolite of several artemisinin derivatives and is a key compound in the treatment of malaria. Accurate quantification of DHA in biological matrices like whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. However, the analysis of DHA is challenging due to its chemical instability, particularly in biological samples from malaria patients which may contain high levels of iron that can degrade the molecule.[1] This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), providing detailed protocols and comparative data to guide researchers in selecting the most appropriate method for their needs.
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique is critical for obtaining reliable and reproducible results in DHA analysis. The following table summarizes the quantitative performance of different methods.
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Dichloromethane & tert-methyl butyl ether) | Solid-Phase Extraction (Oasis HLB µElution plate) |
| Recovery | ≥95%[2] | DHA: 80% - 112%[3] | DHA: 83.1% - 98.1%[1] |
| Lower Limit of Quantification (LLOQ) | DHA: 0.13 ng/mL[2] | 10 ng/mL | 0.5 ng/mL |
| Linearity Range | 1.52 - 1422 ng/mL | 10 - 3200 ng/mL | Not explicitly stated |
| Matrix Effect | Not explicitly stated | Not explicitly stated | Less than 15% |
Note: The data presented is primarily from studies using human plasma, a major component of whole blood. While directly applicable, whole blood analysis may present additional challenges due to its higher complexity and viscosity, potentially requiring further optimization.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for DHA sample preparation and the logical relationship between the different techniques.
Caption: General workflow for DHA sample preparation from whole blood.
Caption: Comparison of DHA sample preparation techniques.
Experimental Protocols
The following are detailed protocols for the three main sample preparation techniques. It is highly recommended to use a stable isotope-labeled internal standard (e.g., DHA-d3) to compensate for analyte loss and matrix effects.
Protein Precipitation (PPT)
This method is rapid and straightforward, making it suitable for high-throughput analysis.
Materials:
-
Whole blood sample
-
Ice-cold acetonitrile (ACN)
-
Internal Standard (IS) solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of whole blood into a microcentrifuge tube.
-
Add an appropriate volume of the IS solution.
-
Add 200 µL of ice-cold ACN to the sample for protein precipitation.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 g for 1 minute to pellet the precipitated proteins.
-
Carefully collect the clear supernatant.
-
Inject a small volume (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT and is effective for removing interfering substances.
Materials:
-
Whole blood sample
-
Extraction solvent: Dichloromethane and tert-methyl butyl ether (8:2 v/v)
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., acetonitrile)
Protocol:
-
Pipette 500 µL of whole blood into a suitable tube.
-
Add the IS solution to the sample.
-
Add 1 mL of the extraction solvent (dichloromethane:tert-methyl butyl ether, 8:2 v/v).
-
Vortex the mixture for 5 minutes at high speed.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (top layer) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of acetonitrile.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE offers high selectivity and can produce very clean extracts, which is beneficial for sensitive LC-MS/MS analysis.
Materials:
-
Whole blood sample
-
Oasis HLB µElution 96-well plate (or similar SPE cartridge)
-
Internal Standard (IS) solution (consider adding a stabilizing agent like 1% H₂O₂ if degradation is a concern)
-
Methanol
-
Acetonitrile
-
Water
-
Elution solvent: Acetonitrile-methyl acetate (9:1 v/v)
-
Vacuum manifold
Protocol:
-
Sample Pre-treatment:
-
To 50 µL of whole blood, add 50 µL of the IS solution. For samples from malaria patients, consider using an IS solution containing 1% hydrogen peroxide to prevent degradation of DHA.
-
-
SPE Plate Conditioning:
-
Condition the wells of the Oasis HLB µElution plate by adding and passing through 200 µL of methanol followed by 200 µL of water under a gentle vacuum.
-
-
Sample Loading:
-
Load the pre-treated sample mixture into the conditioned wells and allow it to drain slowly under a mild vacuum.
-
-
Washing:
-
Wash the wells with 200 µL of water, followed by 200 µL of 5% acetonitrile in water. Ensure the wells are dry after each wash step.
-
-
Elution:
-
Place a collection plate under the SPE plate.
-
Elute the analytes by adding two aliquots of 25 µL of the elution solvent (acetonitrile-methyl acetate, 9:1 v/v).
-
-
Analysis:
-
Inject an aliquot (e.g., 10 µL) of the combined eluent directly into the LC-MS/MS system.
-
Important Considerations for DHA Analysis
-
Stability: DHA is unstable, and its degradation can be accelerated in hemolyzed samples or samples from malaria patients due to the presence of iron. The addition of stabilizing agents like hydrogen peroxide to the IS solution or sample can mitigate this issue.
-
Epimerization: DHA exists as α and β epimers in solution. It is important to ensure that the chromatographic method can either separate or consistently measure the epimers. In some methods, an equilibration step is included to allow the α/β-DHA epimer ratio to stabilize.
-
Internal Standard: The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies.
-
Whole Blood vs. Plasma: While many published methods use plasma, whole blood is a more complex matrix. Methods developed for plasma may need to be adapted and re-validated for whole blood to account for differences in viscosity, protein content, and potential interferences from red blood cells. It has been noted that DHA concentrates in red blood cells, making whole blood an important matrix for analysis.
References
- 1. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography-mass spectrometry method for the simultaneous quantification of artesunate and dihydroartemisinin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug-Drug Interactions of Dihydroartemisinin Using Dihydroartemisinin-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Dihydroartemisinin-d3 (DHA-d3) as a stable isotope-labeled internal standard in the study of drug-drug interactions (DDIs) involving Dihydroartemisinin (DHA). The following sections detail the analytical methodology, key in vitro assays for DDI assessment, and data presentation guidelines.
Introduction
Dihydroartemisinin (DHA), the active metabolite of artemisinin-based antimalarial drugs, is a cornerstone of modern malaria treatment. Understanding its potential for drug-drug interactions (DDIs) is critical for ensuring safe and effective co-administration with other therapeutic agents. The primary mechanisms underlying DDIs are alterations in drug metabolism, predominantly mediated by cytochrome P450 (CYP) enzymes, and interactions with drug transporters.
Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to compensate for matrix effects and variations in sample processing. This compound (DHA-d3), a deuterated analog of DHA, co-elutes with the unlabeled drug and exhibits identical ionization properties, making it an ideal internal standard for accurate quantification in complex biological matrices. This document provides detailed protocols for leveraging DHA-d3 in critical in vitro DDI studies.
Analytical Methodology: LC-MS/MS Quantification of Dihydroartemisinin
Accurate quantification of DHA in biological matrices is fundamental to DDI studies. The use of DHA-d3 as an internal standard is crucial for reliable results.
Sample Preparation (Plasma)
A common method for extracting DHA from plasma is protein precipitation.
Protocol:
-
To 100 µL of plasma sample, add 10 µL of DHA-d3 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of DHA and DHA-d3.[1]
| Parameter | Recommended Conditions |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of DHA from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (DHA) | m/z 302.2 → 163.1 |
| MRM Transition (DHA-d3) | m/z 305.2 → 166.1 |
| Cone Voltage (DHA) | 20 V |
| Cone Voltage (DHA-d3) | 20 V |
| Collision Energy (DHA) | 15 eV |
| Collision Energy (DHA-d3) | 15 eV |
In Vitro Drug-Drug Interaction Assays
The following protocols describe key in vitro assays to assess the DDI potential of DHA.
Metabolic Stability in Human Liver Microsomes
This assay determines the intrinsic clearance of DHA, providing insights into its susceptibility to metabolism by hepatic enzymes.
Protocol:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) in 100 mM potassium phosphate buffer (pH 7.4).
-
Add DHA to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding ice-cold acetonitrile containing a known concentration of DHA-d3.
-
Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS.
-
Calculate the percentage of DHA remaining at each time point relative to the 0-minute sample. The half-life (t½) and intrinsic clearance (Clint) can then be determined from the rate of disappearance.
Data Presentation:
| Time (min) | DHA Concentration (ng/mL) | % DHA Remaining |
| 0 | [Initial Concentration] | 100 |
| 5 | [Concentration at 5 min] | [% Remaining] |
| 15 | [Concentration at 15 min] | [% Remaining] |
| 30 | [Concentration at 30 min] | [% Remaining] |
| 45 | [Concentration at 45 min] | [% Remaining] |
| 60 | [Concentration at 60 min] | [% Remaining] |
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of DHA to inhibit the activity of major CYP isoforms. A fluorescent probe-based assay is a common high-throughput method.
Protocol:
-
In a 96-well plate, add human liver microsomes, a specific fluorescent probe substrate for the CYP isoform of interest (e.g., Vivid® CYP450 substrates), and varying concentrations of DHA.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding a NADPH-regenerating system.
-
Monitor the fluorescence generated from the metabolism of the probe substrate over time using a plate reader.
-
To quantify the concentration of the formed metabolite for IC50 determination, reactions can be stopped with acetonitrile containing DHA-d3 and analyzed by LC-MS/MS.
-
Calculate the percent inhibition of CYP activity at each DHA concentration compared to a vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Data Presentation:
| CYP Isoform | Probe Substrate | DHA IC50 (µM) | Reference Inhibitor | Reference IC50 (µM) |
| CYP1A2 | e.g., EROD | >100 | e.g., Furafylline | [Value] |
| CYP2B6 | e.g., Bupropion | >100 | e.g., Ticlopidine | [Value] |
| CYP2C9 | e.g., Diclofenac | >100 | e.g., Sulfaphenazole | [Value] |
| CYP2C19 | e.g., S-Mephenytoin | >100 | e.g., Ticlopidine | [Value] |
| CYP2D6 | e.g., Dextromethorphan | >100 | e.g., Quinidine | [Value] |
| CYP3A4 | e.g., Midazolam | >100 | e.g., Ketoconazole | [Value] |
Note: Published data suggests that DHA is a weak inhibitor of major CYP enzymes.[2]
Transporter Interaction: Caco-2 Permeability Assay
The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal epithelium to assess drug permeability and identify potential substrates or inhibitors of efflux transporters like P-glycoprotein (P-gp).
Protocol:
-
Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21-25 days to form a differentiated monolayer.
-
For Apical to Basolateral (A-B) permeability: Add DHA to the apical (donor) chamber. At specified time intervals, collect samples from the basolateral (receiver) chamber.
-
For Basolateral to Apical (B-A) permeability: Add DHA to the basolateral (donor) chamber. At specified time intervals, collect samples from the apical (receiver) chamber.
-
To assess if DHA is a P-gp substrate, perform the permeability assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil).
-
To assess if DHA is a P-gp inhibitor, co-incubate DHA with a known P-gp substrate (e.g., digoxin) and measure the transport of the substrate.
-
Quantify the concentration of DHA in the collected samples using LC-MS/MS with DHA-d3 as the internal standard.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.
Data Presentation:
| Condition | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| DHA alone | [Value] | [Value] | [Value] |
| DHA + P-gp Inhibitor | [Value] | [Value] | [Value] |
Visualizations
Experimental Workflow for CYP450 Inhibition Assay
Caption: Workflow for the in vitro CYP450 inhibition assay.
Dihydroartemisinin Metabolism Pathway
Caption: Simplified metabolic pathway of Dihydroartemisinin.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise assessment of Dihydroartemisinin's drug-drug interaction potential. The protocols outlined in these application notes provide a robust framework for conducting essential in vitro studies, including metabolic stability, CYP450 inhibition, and transporter interaction assays. Adherence to these detailed methodologies will enable researchers to generate high-quality, reliable data to inform clinical DDI studies and ensure the safe use of this vital antimalarial agent in combination with other therapies.
References
Application Note: Quantitative Analysis of Dihydroartemisinin in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroartemisinin (DHA), the active metabolite of the artemisinin class of antimalarial drugs, is crucial for assessing the pharmacokinetic profile and therapeutic efficacy of these life-saving treatments.[1][2] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dihydroartemisinin in human plasma. The use of a stable isotope-labeled internal standard, Dihydroartemisinin-d3, ensures high accuracy and precision by compensating for variations during sample preparation and analysis.[3][4] The protocol outlined below is suitable for clinical research and drug development studies requiring reliable measurement of Dihydroartemisinin concentrations.
Experimental Protocols
Materials and Reagents
-
Dihydroartemisinin (DHA) reference standard
-
This compound (DHA-d3) internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Human plasma (K3EDTA as anticoagulant)[3]
-
Solid-phase extraction (SPE) cartridges or plates (e.g., Oasis HLB)
Preparation of Stock and Working Solutions
-
DHA Stock Solution (1 mg/mL): Accurately weigh and dissolve Dihydroartemisinin in methanol to prepare a 1 mg/mL stock solution.
-
DHA-d3 Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the DHA stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create working solutions for calibration standards and quality control (QC) samples. A typical working solution for the internal standard is prepared by diluting the DHA-d3 stock solution to a concentration of 100 ng/mL.
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the DHA working solutions to prepare a series of calibration standards. A typical calibration curve may range from 1 ng/mL to 1000 ng/mL, including concentrations such as 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 5, 402, and 800 ng/mL).
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard solution (100 ng/mL DHA-d3).
-
Condition the SPE wells by loading with 750 µL of acetonitrile, followed by 750 µL of methanol, and finally 200 µL of water.
-
Load the 250 µL sample mixture onto the conditioned SPE wells and draw it through under a low vacuum.
-
Wash the wells with 300 µL of water under a medium vacuum.
-
Elute the analytes with two aliquots of 25 µL of an acetonitrile-methyl acetate mixture (9:1 v/v).
-
Inject a portion of the combined eluent (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid. A common gradient or isocratic elution can be optimized. For example, an isocratic mobile phase of acetonitrile and 10 mM ammonium acetate pH 3.5 (50:50, v/v) can be used.
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dihydroartemisinin (DHA): m/z 302 → 163
-
This compound (DHA-d3): m/z 305 → 166 or m/z 307 → 272
-
-
Optimize other MS parameters such as cone voltage and collision energy for maximum signal intensity.
-
Data Presentation
The quantitative data for the calibration curve and method performance are summarized in the tables below.
Table 1: Calibration Curve for Dihydroartemisinin
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 | 0.98 | 98.0 | 4.8 |
| 5.0 | 5.05 | 101.0 | 3.5 |
| 10.0 | 9.92 | 99.2 | 2.8 |
| 50.0 | 51.2 | 102.4 | 2.1 |
| 100.0 | 100.5 | 100.5 | 1.9 |
| 500.0 | 495.8 | 99.2 | 2.5 |
| 1000.0 | 1012.0 | 101.2 | 3.1 |
A weighted linear regression (1/x²) is typically used for the calibration curve, with a correlation coefficient (r²) greater than 0.995 being acceptable.
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Inter-assay Accuracy | 95.0% - 105.0% |
| Inter-assay Precision (%CV) | ≤ 10.7% |
| Intra-assay Accuracy | 96.5% - 103.8% |
| Intra-assay Precision (%CV) | ≤ 8.5% |
| Recovery | ≥ 95% |
| Matrix Effect | < 15% |
Visualizations
References
- 1. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
- 3. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Overcoming matrix effects in Dihydroartemisinin LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Dihydroartemisinin (DHA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact DHA analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of Dihydroartemisinin (DHA) analysis, components of biological matrices like plasma or serum, such as phospholipids, salts, and endogenous metabolites, can interfere with the ionization of DHA and its internal standard (IS) in the mass spectrometer's ion source.[1][4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of DHA.
Q2: What are the primary causes of matrix effects in bioanalytical LC-MS/MS methods for DHA?
A2: The most significant contributors to matrix effects in the analysis of DHA from biological samples are phospholipids from cell membranes. These molecules are often co-extracted with DHA during sample preparation and can co-elute from the LC column, causing ion suppression. Other endogenous materials and sample contaminants can also contribute to these effects.
Q3: How can I assess the presence and extent of matrix effects in my DHA assay?
A3: The presence of matrix effects should be evaluated during method validation as per regulatory guidelines. A common method is the post-extraction addition technique. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solution at the same concentration. The matrix factor (MF) is calculated as the ratio of the peak response in the presence of the matrix to the peak response in the absence of the matrix. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Another approach is to compare the slopes of calibration curves prepared in the biological matrix versus those prepared in a clean solvent. A significant difference in the slopes is indicative of matrix effects. Additionally, analyzing blank matrix samples from multiple sources can help assess the variability of the matrix effect.
Q4: What is an internal standard (IS) and why is it crucial for DHA analysis?
A4: An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to all samples, calibrators, and quality controls. It is used to correct for variability during sample preparation and analysis. For LC-MS/MS analysis of DHA, a stable isotope-labeled (SIL) internal standard (e.g., DHA-d3) is the gold standard. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction and improving the precision and accuracy of the quantification.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in DHA quantification.
Possible Cause: Significant and variable matrix effects between samples.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The chosen sample preparation method may not be sufficiently removing interfering matrix components.
-
Protein Precipitation (PPT): While simple, PPT is often the least effective at removing phospholipids. Consider more advanced techniques.
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT. Optimization of the extraction solvent and pH is crucial.
-
Solid-Phase Extraction (SPE): SPE is generally more effective at removing interferences than PPT and LLE. Consider using a reversed-phase sorbent.
-
-
Incorporate Phospholipid Removal Strategies: Since phospholipids are a primary cause of matrix effects, targeted removal can significantly improve data quality.
-
HybridSPE®-Phospholipid: This technology combines protein precipitation with phospholipid removal in a single device.
-
Ostro™ Pass-through Sample Preparation Plates: These plates provide a simple, generic method for removing phospholipids and proteins.
-
-
Optimize Chromatography: Ensure chromatographic separation of DHA from the regions where significant matrix components elute. A post-column infusion experiment can identify the retention times of interfering species.
-
Utilize a Stable Isotope-Labeled Internal Standard: If not already in use, switching to a SIL-IS for DHA is highly recommended to compensate for unavoidable matrix effects.
Issue 2: Low signal intensity (ion suppression) for DHA and/or the internal standard.
Possible Cause: Co-elution of DHA with highly suppressing matrix components, particularly phospholipids.
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will pinpoint the retention time regions where ion suppression is most severe. The experimental workflow is outlined below.
-
Adjust Chromatographic Conditions: Modify the LC gradient, mobile phase composition, or even the column chemistry to shift the retention time of DHA away from the suppression zones.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method as detailed in "Issue 1." Techniques specifically designed for phospholipid removal are often very effective in mitigating ion suppression.
-
Check MS Source Conditions: Optimize electrospray ionization (ESI) source parameters such as temperature, gas flows, and spray voltage to potentially minimize the impact of matrix components. In some cases, Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects than ESI.
Experimental Protocols & Data
Protocol: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps visualize retention time regions where matrix components cause ion suppression.
-
Setup:
-
A syringe pump continuously infuses a standard solution of DHA directly into the MS source, post-LC column.
-
The LC is set up with the analytical method's mobile phase and gradient.
-
-
Procedure:
-
Begin the continuous infusion of the DHA solution. This should produce a stable signal on the mass spectrometer.
-
Inject a blank, extracted matrix sample (e.g., plasma processed by protein precipitation) onto the LC column.
-
Monitor the DHA signal throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression.
-
Dips or drops in the baseline signal indicate regions where co-eluting matrix components are suppressing the DHA signal.
-
Diagram: Post-Column Infusion Experimental Setup
Caption: Workflow for a post-column infusion experiment.
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
The following table summarizes the effectiveness of common sample preparation techniques in removing phospholipids and reducing matrix effects.
| Sample Preparation Technique | Phospholipid Removal Efficiency | Relative Matrix Effect | Throughput | Method Development Effort |
| Protein Precipitation (PPT) | Low | High | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Medium | Medium |
| Solid-Phase Extraction (SPE) | High | Low | Medium | High |
| HybridSPE®-Phospholipid | Very High | Very Low | High | Low |
| Ostro™ Pass-through Plates | Very High | Very Low | High | Low |
This table is a qualitative summary based on literature.
Example LC-MS/MS Method Parameters for DHA Analysis
The following parameters are compiled from validated methods and serve as a starting point for method development.
| Parameter | Setting | Reference |
| LC Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | |
| Mobile Phase | A: 10 mM Ammonium Acetate, pH 3.5B: Acetonitrile | |
| Gradient | Isocratic (50:50 A:B) | |
| Flow Rate | 0.3 mL/min | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MS/MS Transition (DHA) | m/z 302 -> 163 | |
| MS/MS Transition (SIL-DHA) | m/z 307 -> 272 | |
| Internal Standard | Stable Isotope Labeled DHA (SIL-DHA) |
Note: Specific m/z transitions can vary based on adduct formation (e.g., [M+NH₄]⁺). Always optimize MS parameters for your specific instrument and conditions.
Logical Workflow for Troubleshooting Matrix Effects
This diagram outlines a systematic approach to identifying and mitigating matrix effects in your DHA LC-MS/MS analysis.
Caption: A decision tree for troubleshooting matrix effects.
References
- 1. eijppr.com [eijppr.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
Improving the stability of Dihydroartemisinin in plasma samples for accurate quantification
Welcome to the technical support center for the accurate quantification of Dihydroartemisinin (DHA) in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to DHA instability during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my DHA concentration in plasma samples unexpectedly low or undetectable?
A1: Dihydroartemisinin is notoriously unstable in biological matrices, particularly plasma.[1][2][3][4][5] The degradation is primarily due to its endoperoxide bridge, which is susceptible to cleavage. Several factors can contribute to low recovery:
-
Chemical Instability: DHA degrades in the presence of biological reductants and ferrous iron (Fe(II)-heme).
-
Temperature: Higher temperatures accelerate degradation. Storing samples at room temperature, even for a short period, can lead to significant loss.
-
pH: DHA degradation increases at neutral to alkaline pH.
-
Hemolysis: Hemolyzed samples release heme products containing Fe(II), which rapidly degrades DHA.
Q2: What is the half-life of DHA in plasma under typical laboratory conditions?
A2: The half-life of DHA in plasma is very short. At 37°C and physiological pH (7.4), the half-life of DHA in plasma is approximately 2.3 hours. Its activity is reduced by half after just 3 hours of incubation and is almost completely gone after 24 hours.
Q3: Can the anticoagulant used for blood collection affect DHA stability?
A3: While the primary drivers of DHA instability are temperature, pH, and heme, the choice of anticoagulant is a crucial pre-analytical variable. K3EDTA is a commonly used anticoagulant in studies involving DHA quantification. However, regardless of the anticoagulant, prompt processing and stabilization are critical.
Q4: Are there any known chemical stabilizers that can be added to plasma samples?
A4: Yes, chemical stabilization is crucial. Hydrogen peroxide (H₂O₂) has been shown to be an effective stabilizing agent. It is thought to work by oxidizing Fe(II) to Fe(III), thereby preventing the iron-mediated cleavage of the endoperoxide bridge of DHA. Acidifying the plasma, for instance with formic acid, can also improve the recovery of some artemisinin derivatives, likely by disrupting drug-protein interactions.
Troubleshooting Guide
Issue: Significant variability in DHA concentrations between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling time. | Standardize the time from blood collection to plasma separation and freezing. Minimize the time samples spend at room temperature. |
| Variable hemolysis across samples. | Inspect plasma for any pink or red discoloration. If hemolysis is present, consider using a stabilizing agent like hydrogen peroxide immediately after plasma separation. |
| Inadequate mixing of stabilizer. | Ensure the stabilizing agent is thoroughly but gently mixed with the plasma immediately after addition. |
| Precipitation issues during sample preparation. | Optimize the protein precipitation step. Ensure complete precipitation and centrifugation to obtain a clear supernatant for analysis. |
Issue: Low or no DHA detected in samples from patients with malaria.
| Possible Cause | Troubleshooting Step |
| Severe hemolysis in patient samples. | Malaria infection can lead to significant hemolysis, releasing large amounts of Fe(II)-heme. Pre-treat plasma with a stabilizing agent like hydrogen peroxide is highly recommended. |
| Fever in patients. | Elevated body temperature at the time of blood draw can accelerate DHA degradation in vivo and ex vivo. Process samples as rapidly as possible. |
| Delayed sample processing. | In a clinical setting, delays between sample collection and processing are common. Use a validated collection and stabilization protocol that accounts for potential delays. |
Quantitative Data Summary
Table 1: Half-life of Dihydroartemisinin (DHA) under Different Conditions at 37°C
| Condition | pH | Half-life (t½) | Reference |
| Plasma | 7.4 | 2.3 hours | |
| Phosphate-Buffered Saline (PBS) | 7.4 | 5.5 hours |
Table 2: Effect of Temperature on DHA Stability in Plasma
| Temperature | Incubation Time | Residual Activity | Reference |
| 37°C | 3 hours | <50% | |
| 37°C | 6 hours | ~15% | |
| 40°C | 3 hours | Lower than at 37°C | |
| 40°C | 6 hours | Lower than at 37°C |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Stabilization
-
Blood Collection: Collect whole blood into tubes containing K3EDTA anticoagulant.
-
Immediate Cooling: Place the blood tubes on ice immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 4°C to separate the plasma.
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Stabilization: For every 1 mL of plasma, add a pre-determined volume of a stabilizing agent (e.g., hydrogen peroxide solution). The exact concentration should be optimized and validated.
-
Acidification (Optional but Recommended): Acidify the plasma by adding a small volume of an acid like formic acid to improve recovery.
-
Storage: Immediately freeze the stabilized plasma samples at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis (Example)
This is an example protocol and may require optimization for your specific instrumentation and assay.
-
Thawing: Thaw the stabilized plasma samples on ice.
-
Internal Standard: Add an internal standard (e.g., a stable isotope-labeled DHA) to all samples, calibration standards, and quality controls.
-
Protein Precipitation: Precipitate plasma proteins by adding a sufficient volume of ice-cold acetonitrile (e.g., 2 volumes).
-
Vortexing: Vortex the samples thoroughly for at least 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for analysis.
-
Injection: Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Visualizations
Caption: Recommended workflow for plasma sample collection and stabilization.
Caption: Key factors leading to the degradation of Dihydroartemisinin.
References
- 1. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of the antimalarial drug dihydroartemisinin under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of the antimalarial drug dihydroartemisinin under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 4. Stability of the antimalarial drug dihydroartemisinin under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting poor peak shape in Dihydroartemisinin chromatography
Technical Support Center: Dihydroartemisinin Chromatography
Welcome to the technical support center for troubleshooting poor peak shape in Dihydroartemisinin (DHA) chromatography. This resource provides researchers, scientists, and drug development professionals with targeted guidance to identify and resolve common chromatographic issues encountered during the analysis of Dihydroartemisinin and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape in Dihydroartemisinin chromatography?
A1: Poor peak shape in Dihydroartemisinin (DHA) chromatography can arise from several factors, but a frequent cause is the presence of its α and β epimers.[1][2] Dihydroartemisinin exists in solution as two interconverting epimers, which can lead to peak broadening or split peaks if the chromatographic conditions do not favor a stable form or rapid interconversion.[1][3] Other common causes include column degradation, mobile phase issues, and improper sample preparation.[4]
Q2: How does the mobile phase pH affect the peak shape of Dihydroartemisinin?
A2: The pH of the mobile phase can significantly influence the peak shape of ionizable compounds. While Dihydroartemisinin itself is not strongly ionizable, related impurities or degradation products might be. Maintaining a consistent and appropriate pH is crucial for reproducible chromatography. For instance, using a buffered mobile phase, such as ammonium acetate at pH 3.5 or phosphate buffer at pH 4.6, can help ensure consistent peak shapes.
Q3: Can the choice of solvent for sample dissolution impact the peak shape?
A3: Yes, the solvent used to dissolve the Dihydroartemisinin sample can have a significant impact on peak shape. Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak fronting or broadening. Whenever possible, it is recommended to dissolve the sample in the initial mobile phase. For DHA, solvents like acetonitrile, methanol, or a mixture of acetonitrile and water are commonly used. One study noted that using dimethylsulfoxide (DMSO) as a solvent resulted in stable and reproducible double peaks corresponding to the DHA isomers.
Q4: What type of column is typically recommended for Dihydroartemisinin analysis?
A4: Reversed-phase columns, particularly C18 columns, are widely used and recommended for the analysis of Dihydroartemisinin and its derivatives. The selection of a high-quality C18 column with good batch-to-batch reproducibility is essential for consistent results.
Q5: How can I prevent peak splitting when analyzing Dihydroartemisinin?
A5: Peak splitting for Dihydroartemisinin is often due to the separation of its α and β epimers. To manage this, you can either aim for conditions that cause the epimers to co-elute as a single sharp peak or achieve a baseline separation of the two. Adjusting the mobile phase composition, temperature, and flow rate can influence the interconversion rate and separation. Some methods quantify using the sum of the areas of the two peaks. In some cases, the β-DHA epimer is the major and more stable form used for quantification.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
Peak tailing, characterized by an asymmetry factor > 1, is a common issue that can compromise resolution and integration accuracy.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Secondary Interactions | - Acidify the Mobile Phase: Add a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase to suppress silanol interactions. - Use a Buffered Mobile Phase: Employ a buffer to maintain a consistent pH and minimize interactions. | Protocol: Prepare a mobile phase consisting of acetonitrile and water (e.g., 60:40 v/v) with the addition of 0.1% formic acid. Sonicate to degas before use. |
| Column Contamination/Deterioration | - Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. - Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement. | Protocol: Disconnect the column from the detector and flush with 20-30 column volumes of 100% acetonitrile at a low flow rate. |
| Sample Overload | - Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute the Sample: Lower the concentration of the sample. | Protocol: Prepare a series of sample dilutions (e.g., 1:2, 1:5, 1:10) and inject them to determine the optimal concentration that does not cause peak tailing. |
Troubleshooting Workflow for Peak Tailing:
Guide 2: Addressing Peak Fronting
Peak fronting, where the front of the peak is less steep than the back, can be caused by several factors, most commonly sample overload and solvent mismatch.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Sample Overload | - Reduce Injection Volume: Inject a smaller volume of the sample. - Decrease Sample Concentration: Dilute the sample before injection. | Protocol: Perform a loading study by injecting decreasing concentrations of Dihydroartemisinin to find the point where fronting is eliminated. |
| Incompatible Sample Solvent | - Use Mobile Phase as Solvent: Dissolve the sample in the initial mobile phase composition whenever possible. - Use a Weaker Solvent: If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase. | Protocol: Reconstitute the dried Dihydroartemisinin extract in the mobile phase (e.g., acetonitrile:water 60:40 v/v). Vortex and sonicate to ensure complete dissolution before injection. |
| Column Collapse | - Operate within Column Limits: Ensure that the operating pH and temperature are within the manufacturer's recommendations for the column. - Replace the Column: If column collapse is suspected, the column will need to be replaced. | Protocol: Review the column's specification sheet and verify that the current method's pH and temperature are within the acceptable range. |
Troubleshooting Workflow for Peak Fronting:
Guide 3: Managing Split Peaks
Split peaks in Dihydroartemisinin chromatography are often indicative of the separation of its α and β epimers, but can also be caused by issues at the column inlet.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Separation of Epimers | - Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous phase to either merge or fully resolve the epimer peaks. - Adjust Temperature: Varying the column temperature can affect the rate of epimer interconversion. - Quantify Both Peaks: If separation is consistent, sum the areas of both peaks for quantification. | Protocol: Systematically vary the mobile phase composition (e.g., from 50:50 to 70:30 acetonitrile:water) and column temperature (e.g., from 25°C to 40°C) to observe the effect on peak shape and resolution. |
| Partially Blocked Frit/Column Void | - Backflush the Column: Reverse the column direction and flush with a strong solvent to dislodge particulates from the inlet frit. - Use a Guard Column: Employ a guard column to protect the analytical column from particulates and strongly retained compounds. - Replace the Column: If a void has formed at the column head, the column will likely need to be replaced. | Protocol: For backflushing, disconnect the column from the detector, reverse its orientation, and connect the outlet to the pump. Flush to waste with a strong, filtered solvent. |
| Sample Solvent Effect | - Match Sample Solvent to Mobile Phase: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase. | Protocol: Prepare the sample in the starting mobile phase composition. If solubility is an issue, use the weakest possible solvent. |
Troubleshooting Workflow for Split Peaks:
References
- 1. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Stereodynamic Investigation of Labile Stereogenic Centres in Dihydroartemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
Optimization of mobile phase for better separation of Dihydroartemisinin and its d3-internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of Dihydroartemisinin (DHA) and its d3-internal standard (d3-DHA).
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Dihydroartemisinin and its d3-internal standard.
Issue 1: Poor Resolution or Co-elution of Dihydroartemisinin and d3-Internal Standard
Possible Causes:
-
Inadequate Mobile Phase Strength: The organic-to-aqueous ratio in your mobile phase may not be optimal for separating the slightly different polarities of DHA and d3-DHA.
-
Inappropriate Mobile Phase Additive: The choice and concentration of additives like formic acid or ammonium acetate can influence selectivity.
-
Isocratic Elution: An isocratic mobile phase may not provide sufficient resolving power for these closely related compounds.[1]
-
Column Efficiency: An old or poorly packed column can lead to band broadening and loss of resolution.
Solutions:
-
Optimize Organic Modifier Percentage:
-
Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
-
Adjust Mobile Phase Additive:
-
If using a buffered mobile phase, ensure the pH is appropriate. For weakly acidic compounds like DHA, a mobile phase pH around its pKa can sometimes enhance separation.
-
Experiment with different additives. For example, ammonium acetate can sometimes offer different selectivity compared to formic acid.
-
-
Switch to a Gradient Elution:
-
Evaluate Column Performance:
-
Ensure your column is in good condition. If you suspect column degradation, replace it with a new one of the same type.
-
Issue 2: Peak Tailing for Dihydroartemisinin and/or d3-Internal Standard
Possible Causes:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with the analytes, causing peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte, resulting in secondary interactions and tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.
-
Column Contamination: Accumulation of matrix components from previous injections can affect peak shape.
Solutions:
-
Adjust Mobile Phase pH:
-
For reversed-phase chromatography, operating at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of residual silanols and reduce tailing.
-
-
Use a Deactivated Column:
-
Employ a column with end-capping to minimize the exposure of residual silanol groups.
-
-
Reduce Sample Concentration:
-
Dilute your sample and reinject to see if peak shape improves.
-
-
Implement a Column Wash Step:
-
Incorporate a high-organic wash at the end of your gradient to elute strongly retained matrix components. Regularly flushing the column can also help.
-
Issue 3: Low Sensitivity or Poor Peak Intensity
Possible Causes:
-
Suboptimal Ionization in LC-MS: The mobile phase composition may not be conducive to efficient ionization of DHA.
-
Analyte Degradation: Dihydroartemisinin can be unstable in certain conditions.
-
Inappropriate Mobile Phase Additive for MS Detection: Some additives can suppress ionization.
Solutions:
-
Optimize Mobile Phase for MS Detection:
-
Volatile additives like formic acid or ammonium acetate are generally preferred for LC-MS applications as they aid in protonation and adduct formation, leading to better sensitivity.
-
The addition of primary amines to the mobile phase has been shown to enhance sensitivity and selectivity by forming a single dominant analyte-adduct species.
-
-
Ensure Sample Stability:
-
One study noted that the presence of iron (II) in hemolyzed plasma samples could cause degradation of artemisinin derivatives, and the addition of hydrogen peroxide helped to stabilize the drugs. While this is specific to plasma samples, it highlights the importance of considering analyte stability.
-
-
Adjust Mobile Phase pH:
-
The pH of the mobile phase can influence the charge state of the analyte and thus its ionization efficiency in the mass spectrometer. Experiment with slight pH adjustments to maximize signal intensity.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the separation of Dihydroartemisinin and its d3-internal standard?
A common starting point for the reversed-phase separation of DHA is a mobile phase consisting of acetonitrile and water, often with an acidic modifier. For example, a mobile phase of acetonitrile and water with 0.1% formic acid in an 80:20 (v/v) ratio has been successfully used. Another common mobile phase is a mixture of acetonitrile and 10 mM ammonium acetate at a pH of 3.5.
Q2: Should I use an isocratic or a gradient elution?
The choice between isocratic and gradient elution depends on the complexity of your sample matrix and the required resolution.
-
Isocratic elution is simpler and can be sufficient if you are analyzing relatively clean samples and can achieve baseline separation.
-
Gradient elution is often preferred for complex matrices or when co-elution is an issue. A shallow gradient can provide the necessary resolving power to separate DHA from its deuterated internal standard and from matrix interferences. One study noted that an isocratic method might contribute to peak asymmetry for DHA.
Q3: How close should the retention times of Dihydroartemisinin and its d3-internal standard be?
Ideally, the internal standard should elute very close to the analyte to effectively compensate for variations in injection volume, sample preparation, and instrument response. A slight separation is expected due to the kinetic isotope effect. One study reported a separation of approximately 0.2 minutes between DHA and its deuterated internal standard. The goal is to achieve baseline resolution while keeping the retention times as close as possible.
Q4: Can the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
Yes, the choice of organic solvent can impact selectivity. Acetonitrile and methanol have different polarities and elution strengths. If you are having trouble achieving separation with one, it is worthwhile to try the other. Acetonitrile generally has a lower viscosity, which can lead to better column efficiency.
Experimental Protocols
Below are examples of mobile phase compositions and chromatographic conditions that have been used for the analysis of Dihydroartemisinin.
Table 1: Example Mobile Phase Compositions for Dihydroartemisinin Analysis
| Organic Phase | Aqueous Phase | Ratio (v/v) | Additive | Elution Mode | Reference |
| Acetonitrile | Water | 80:20 | 0.1% Formic Acid | Isocratic | |
| Acetonitrile | 10 mM Ammonium Acetate | 50:50 | pH 3.5 | Isocratic | |
| Acetonitrile | Water | Gradient | 6.25 mM Ammonium Acetate (pH 4.5) | Gradient | |
| Methanol | 0.1 mM Sodium Acetate | 80:20 | pH 5 | Isocratic |
Visualizations
The following diagrams illustrate key concepts in mobile phase optimization.
Caption: Workflow for optimizing mobile phase to improve separation.
Caption: Troubleshooting guide for addressing peak tailing issues.
References
Minimizing ion suppression in the ESI source for Dihydroartemisinin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the Electrospray Ionization (ESI) source during the analysis of Dihydroartemisinin (DHA).
Troubleshooting Guide: Minimizing Ion Suppression
This guide addresses common issues encountered during DHA analysis that can be attributed to ion suppression.
Question: I'm observing poor sensitivity and inconsistent results for my DHA analysis. Could ion suppression be the cause?
Answer: Yes, poor sensitivity, inconsistent peak areas, and non-linear calibration curves are common indicators of ion suppression in the ESI source.[1][2] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte, DHA, leading to a decreased signal.[3][4]
Question: How can I confirm that ion suppression is affecting my DHA signal?
Answer: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a DHA standard solution into the LC eluent post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal of the DHA standard at specific retention times indicates the presence of co-eluting matrix components that cause ion suppression.
Another method is the post-extraction spike, where you compare the response of DHA spiked into a blank matrix extract versus the response in a neat solvent. A lower response in the matrix extract confirms ion suppression.
Question: What are the primary sources of ion suppression in plasma or serum samples for DHA analysis?
Answer: The most common sources of ion suppression in biological matrices are phospholipids from cell membranes, salts, and endogenous metabolites. The choice of sample preparation technique significantly impacts the level of these interfering components.
Frequently Asked Questions (FAQs)
Q1: Which sample preparation technique is most effective at minimizing ion suppression for DHA analysis?
A1: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components compared to protein precipitation (PPT). While PPT is a simpler technique, it often results in a "dirtier" extract with higher levels of phospholipids, leading to more significant ion suppression. For DHA analysis in plasma, micro-elution SPE has been shown to be effective.
Experimental Protocol: Solid-Phase Extraction (SPE) for DHA in Human Plasma
-
SPE Plate: Oasis HLB µElution plate (2 mg sorbent per well, 30 µm particle size).
-
Sample Pre-treatment: Mix 50 µL of plasma with 50 µL of an internal standard solution (e.g., stable isotope-labeled DHA) in 5% acetonitrile with 1% formic acid and 1% H₂O₂ (for stabilization).
-
Plate Conditioning: Condition the wells with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the plate and allow it to drain slowly under a mild vacuum.
-
Washing: Wash the wells with water and then with 5% acetonitrile to remove polar interferences.
-
Elution: Elute DHA and the internal standard with a small volume (e.g., 2 x 25 µL) of an appropriate organic solvent, such as acetonitrile-methyl acetate (9:1).
-
Injection: Inject the eluent directly into the LC-MS/MS system.
Q2: How can I optimize my chromatographic method to reduce ion suppression?
A2: Chromatographic separation plays a crucial role in moving the DHA peak away from regions of ion suppression. Key optimization strategies include:
-
Column Selection: Utilize a high-efficiency column, such as a sub-2 µm particle size C18 column, to achieve better peak resolution.
-
Mobile Phase Composition: Adjusting the mobile phase composition and gradient can help separate DHA from interfering matrix components. The use of mobile phase additives like ammonium formate or formic acid can improve peak shape and ionization efficiency.
-
Flow Rate: Lowering the flow rate can sometimes reduce ion suppression by improving the desolvation process in the ESI source.
Q3: What role does the internal standard (IS) play in mitigating ion suppression?
A3: A suitable internal standard is critical for accurate quantification, especially in the presence of ion suppression. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., DHA-d3 or ¹³C-DHA). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for the ratio of the analyte to the IS to remain constant, thus providing accurate quantification.
Q4: How can I optimize the ESI source parameters to minimize suppression?
A4: Optimizing ESI source parameters can enhance the signal for DHA and potentially reduce the impact of suppression. Key parameters to optimize include:
-
Spray Voltage: Adjust the spray voltage to achieve a stable and robust signal for DHA.
-
Gas Flows (Nebulizer and Heater Gas): Optimize the nebulizer and heater gas flow rates to ensure efficient desolvation of the ESI droplets.
-
Capillary Temperature: The capillary temperature should be optimized to facilitate the transition of ions into the gas phase. A design of experiments (DoE) approach can be systematically used to find the optimal combination of these parameters.
Q5: Are there any mobile phase additives that can help reduce ion suppression for DHA?
A5: Yes, the addition of certain modifiers to the mobile phase can influence ionization efficiency. For DHA, which is often analyzed in positive ion mode, acidic modifiers like formic acid or ammonium acetate are commonly used. These additives promote the formation of protonated molecules [M+H]⁺. In some cases, the formation of adducts, such as ammonium adducts [M+NH₄]⁺, can provide a more stable and intense signal. One study noted that adding a primary amine like dodecylamine to the mobile phase can enhance sensitivity by forming a dominant adduct with the analyte. However, it is crucial to use the lowest effective concentration of any additive, as high concentrations can also lead to ion suppression.
Data Summary
Table 1: Comparison of Sample Preparation Techniques and their Impact on Ion Suppression
| Sample Preparation Technique | Typical Recovery for DHA | Relative Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | > 90% | High | Simple, fast, and inexpensive. | Results in a "dirtier" extract with significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 85-95% | Low to Moderate | Provides a cleaner extract than PPT. | More labor-intensive and uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | > 90% | Low | Provides the cleanest extracts, significantly reducing matrix effects. | Can be more expensive and requires method development. |
Table 2: Typical LC-MS/MS Parameters for Dihydroartemisinin Analysis
| Parameter | Typical Value/Condition | Reference |
| LC Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate (pH 3.5) (50:50, v/v) | |
| Acetonitrile and 0.1% Formic Acid in Water | ||
| Flow Rate | 0.3 - 0.5 mL/min | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Precursor Ion (m/z) | 302 ([M+NH₄]⁺) or 285 ([M+H]⁺) | |
| Product Ion (m/z) | 163 | |
| Internal Standard | Stable Isotope Labeled DHA (e.g., SIL-DHA) |
Visual Guides
Caption: Experimental workflow for DHA analysis.
Caption: Troubleshooting logic for ion suppression.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Dihydroartemisinin (DHA) Recovery from Biological Matrices
Welcome to the technical support center for the analysis of Dihydroartemisinin (DHA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of DHA from various biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of DHA from biological samples.
Issue 1: Low or Inconsistent Recovery of DHA
Possible Cause 1: Degradation of DHA in the Biological Matrix.
Dihydroartemisinin is unstable, particularly in the presence of ferrous iron (Fe²⁺) from hemoglobin in hemolyzed plasma samples, which can degrade the endoperoxide bridge essential for its activity.[1][2][3]
-
Solution:
-
Stabilizing Agents: Several stabilizing agents can be added to the sample immediately after collection.
-
Hydrogen Peroxide (H₂O₂): Oxidizes Fe²⁺ to Fe³⁺, preventing it from degrading DHA.[2][3]
-
Potassium Dichromate and EDTA: Potassium dichromate deactivates Fe²⁺ in hemoglobin, while EDTA chelates both Fe²⁺ and Fe³⁺, protecting the peroxide group of DHA.
-
Sodium Nitrite: Can be used to pretreat hemolyzed plasma samples to prevent degradation.
-
-
Work on Ice: Keeping samples on ice throughout the preparation process can help minimize degradation.
-
Possible Cause 2: Inefficient Extraction Method.
The choice of extraction method and solvent significantly impacts recovery.
-
Solution:
-
Optimize Extraction Solvent: For Liquid-Liquid Extraction (LLE), a mixture of dichloromethane and tert-methyl butyl ether (8:2 v/v) has been shown to yield high recovery. Ethyl acetate is another commonly used solvent.
-
Consider Solid-Phase Extraction (SPE): SPE can offer cleaner extracts and circumvent some of the degradation issues associated with organic solvents in LLE. Oasis HLB cartridges are frequently used for this purpose.
-
Protein Precipitation: While a simpler method, it may lead to less clean extracts compared to LLE or SPE. Acetonitrile is a common solvent for protein precipitation.
-
Possible Cause 3: Suboptimal pH during Extraction.
The pH of the sample and extraction solvent can influence the partitioning of DHA and thus its recovery.
-
Solution:
-
Acidification of Plasma: Acidifying plasma samples with formic acid prior to extraction can significantly increase the recovery of DHA, likely by disrupting drug-protein interactions.
-
Issue 2: Poor Peak Shape and Low Sensitivity in LC-MS Analysis
Possible Cause 1: Poor Ionization of DHA.
DHA can be challenging to ionize efficiently under standard electrospray ionization (ESI) conditions.
-
Solution:
-
Mobile Phase Additives: The addition of ammonium formate or formic acid to the mobile phase can promote the formation of ammonium adducts ([M+NH₄]⁺) or protonated molecules ([M+H]⁺) respectively, improving ionization and signal intensity.
-
Derivatization: Pre-column derivatization can be employed to introduce a more readily ionizable or chromophoric moiety to the DHA molecule, enhancing detection by UV or mass spectrometry.
-
Possible Cause 2: Matrix Effects.
Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of DHA, leading to inaccurate quantification.
-
Solution:
-
Improve Sample Cleanup: Utilize a more effective extraction method like SPE to remove interfering substances.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., DHA-d₃) co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
-
Optimize Chromatography: Adjusting the chromatographic conditions to better separate DHA from matrix components can mitigate interference.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low DHA recovery from plasma samples?
A1: The most prevalent issue is the degradation of DHA by components within the plasma itself, particularly iron from hemolyzed red blood cells. It is crucial to handle samples carefully to minimize hemolysis and to use stabilizing agents.
Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for DHA?
A2: Both methods can be effective, and the choice often depends on the specific requirements of the assay and available resources.
-
LLE is a well-established technique that can provide high recovery with optimized solvent systems.
-
SPE can offer cleaner extracts, reduce the use of large volumes of organic solvents, and may help to circumvent degradation issues. It is also amenable to automation.
Q3: How can I improve the sensitivity of my LC-MS method for DHA?
A3: To enhance sensitivity, consider the following:
-
Optimize Ionization: Add modifiers like ammonium formate to your mobile phase to promote the formation of adducts with better ionization efficiency.
-
Sample Concentration: After extraction, evaporate the solvent and reconstitute the residue in a smaller volume of a suitable solvent.
-
Derivatization: Chemically modifying DHA before analysis can significantly improve its detection characteristics.
Q4: What are the recommended storage conditions for plasma samples intended for DHA analysis?
A4: To maintain the integrity of DHA, samples should be processed as quickly as possible. If storage is necessary, freezing at -80°C is recommended. It is also advisable to add a stabilizing agent before freezing.
Quantitative Data Summary
The following tables summarize quantitative data on the recovery of DHA using different extraction methods and the impact of various experimental conditions.
Table 1: Comparison of DHA Recovery with Different Extraction Methods
| Extraction Method | Biological Matrix | Extraction Solvent/Cartridge | Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Dichloromethane:tert-methyl butyl ether (8:2 v/v) | 90.1 - 91.7 | |
| Solid-Phase Extraction (SPE) | Human Plasma | Waters Oasis® HLB | 90 - 99 | |
| Solid-Phase Extraction (SPE) | Human Plasma | Supelclean LC-18 | > 80 |
Table 2: Impact of Plasma Acidification on Artemether (ARM) and DHA Recovery
| Analyte | Condition | Recovery (%) | Reference |
| Artemether (ARM) | Without Acidification | 52.2 - 62.7 | |
| Artemether (ARM) | With 1% Formic Acid | Significantly Increased | |
| Dihydroartemisinin (DHA) | Without Acidification | 83.1 - 98.1 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of DHA from Human Plasma
This protocol is based on the method described by Ansari et al. (2023).
-
Sample Preparation:
-
Pipette 500 µL of human plasma into an Eppendorf tube.
-
Add the internal standard solution (e.g., artemisinin at 500 ng/mL).
-
-
Extraction:
-
Add 1 mL of a mixture of dichloromethane and tert-methyl butyl ether (8:2 v/v) as the extraction solvent.
-
Vortex the mixture for 5 minutes at 10,000 rpm.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Drying and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of acetonitrile.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS system for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of DHA from Human Plasma
This protocol is adapted from the method described by Huang et al. (2013).
-
Sample Pre-treatment and Stabilization:
-
To 50 µL of plasma, add 50 µL of an internal standard solution containing 1% formic acid and 1% hydrogen peroxide.
-
-
SPE Procedure:
-
Load the mixture onto an Oasis HLB µElution plate (2 mg sorbent per well).
-
Wash the wells sequentially with 200 µL of water and 200 µL of 5% acetonitrile under mild vacuum.
-
-
Elution:
-
Elute the analytes twice with 25 µL of acetonitrile-methyl acetate (9:1).
-
-
Analysis:
-
Inject the combined eluent for LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for DHA extraction and analysis.
References
- 1. Major pitfalls in the measurement of artemisinin derivatives in plasma in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with the instability of Dihydroartemisinin's peroxide bridge during analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the inherent instability of the peroxide bridge in dihydroartemisinin (DHA) during analytical procedures. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What makes the peroxide bridge in dihydroartemisinin (DHA) so unstable?
A1: The 1,2,4-trioxane ring containing the endoperoxide bridge is the pharmacophore of artemisinin and its derivatives, including DHA.[1] This bridge is essential for its antimalarial activity but also confers significant chemical reactivity and instability.[1] The peroxide bond can be cleaved, particularly in the presence of ferrous iron (Fe(II)), such as heme from red blood cells, leading to the formation of reactive free radicals.[2][3] This reactivity is crucial for its therapeutic effect but poses a challenge for accurate and reproducible analytical quantification.
Q2: What are the primary factors that contribute to the degradation of DHA during analysis?
A2: Several factors can promote the degradation of DHA's peroxide bridge:
-
Presence of Iron: Ferrous iron (Fe²⁺), particularly from heme in hemolyzed plasma samples, is a major catalyst for peroxide bridge cleavage.[4]
-
pH: DHA is more prone to decomposition at neutral to slightly basic pH (pH 7 and above). It exhibits a U-shaped pH-rate profile, indicating susceptibility to both acid and base catalysis.
-
Temperature: Higher temperatures accelerate the rate of degradation. Forced degradation studies often use elevated temperatures (e.g., 60°C) to simulate long-term instability.
-
Solvent Composition: The choice of solvent can significantly impact stability. For instance, DHA degrades rapidly in dimethyl sulfoxide (DMSO). The composition of the mobile phase in liquid chromatography can also influence on-column stability.
-
Light Exposure: While less documented for DHA specifically compared to other factors, light can be a contributing factor to the degradation of photosensitive compounds. Studies on DHA/piperaquine tablets have considered the effects of light exposure during stability testing.
Q3: I am observing variable and lower-than-expected concentrations of DHA in my plasma samples. What could be the cause?
A3: This is a common issue and is often due to the degradation of DHA in the biological matrix. The primary suspect is the presence of Fe(II)-heme from hemolysis in plasma samples, which catalyzes the breakdown of the peroxide bridge. Degradation can occur during sample collection, storage, and preparation. It has been reported that DHA activity is reduced by half after just 3 hours of incubation in plasma at 37°C.
Q4: How can I prevent the degradation of DHA in plasma samples during sample preparation and analysis?
A4: Several strategies can be employed to stabilize DHA in plasma samples:
-
Use of Stabilizing Agents: Adding hydrogen peroxide (H₂O₂) to the plasma sample has been shown to protect DHA from degradation. Sodium nitrite has also been used to stabilize artemisinin derivatives in hemolyzed plasma.
-
Acidification: Acidifying the plasma during sample preparation can significantly increase the recovery of artemisinin derivatives.
-
Optimized Extraction Procedures: Using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with appropriate solvents can help to remove interfering substances and minimize degradation. Protein precipitation followed by evaporation and reconstitution has also been reported to help stabilize the analytes.
-
Temperature Control: Keep samples on ice or at 4°C during preparation and store them at -70°C or -80°C for long-term stability.
Q5: What are the common degradation products of DHA that I should be aware of?
A5: Under various stress conditions (heat, acid), DHA can degrade into several products. One of the known degradation pathways involves ring-opening of the lactol and rearrangement to form a new, biologically active peroxide, which then rapidly decays to the inert end product, deoxyartemisinin. Other identified degradation products from forced degradation studies include 9,10-anhydrodihydroartemisinin and various dicarbonyl and tricarbonyl compounds.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no DHA peak detected in LC-MS analysis of plasma samples. | Degradation of DHA due to Fe(II)-heme from hemolysis. | 1. Pre-treat plasma samples with a stabilizing agent like hydrogen peroxide.2. Ensure samples are processed quickly at low temperatures (4°C).3. Use an optimized extraction method, such as SPE or LLE, to remove interfering matrix components. |
| Inconsistent and non-reproducible quantification results. | Ongoing degradation during the analytical run (e.g., in the autosampler). | 1. Maintain the autosampler at a low temperature (e.g., 10°C).2. Minimize the time between sample preparation and injection.3. Use a stable isotope-labeled internal standard for DHA to compensate for degradation during analysis. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | 1. Conduct forced degradation studies (acid, base, heat, oxidation) to identify potential degradation products.2. Compare the mass spectra of the unknown peaks with known DHA degradants.3. Adjust chromatographic conditions to separate the parent drug from its degradants. |
| Poor peak shape (e.g., tailing or splitting) for DHA. | On-column epimerization of DHA (interconversion between α and β epimers). or issues with the mobile phase pH. | 1. Optimize the mobile phase composition (solvent ratio, pH, and additives) to minimize epimerization.2. The addition of formic acid to the mobile phase can improve peak shape. |
Quantitative Data Summary
Table 1: Stability of Dihydroartemisinin (DHA) under Different Conditions
| Condition | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| Phosphate-Buffered Saline (PBS) pH 7.4, 37°C | 5.5 hours (332 min) | 3.48 x 10⁻⁵ s⁻¹ | |
| Human Plasma, 37°C | 2.3 hours (135 min) | 8.55 x 10⁻⁵ s⁻¹ | |
| Forced Degradation (60°C) | Complete loss of DHA observed | Not specified |
Table 2: Comparison of DHA and Artesunate Stability at 18 hours
| Incubation Medium | Remaining Parent Drug (%) - DHA | Remaining Parent Drug (%) - Artesunate | Reference |
| PBS | 38% | 89% | |
| Plasma | 0% | 17% |
Experimental Protocols
Protocol 1: HPLC-ECD Analysis of DHA Stability
This protocol is adapted from a study on DHA stability in physiological conditions.
-
Sample Preparation:
-
Spike a known concentration of DHA into the desired matrix (e.g., phosphate buffer at a specific pH or human plasma).
-
Incubate the samples at a controlled temperature (e.g., 37°C).
-
At predetermined time points, withdraw aliquots and immediately store them at -70°C to halt further degradation.
-
-
Extraction:
-
Thaw samples at 4°C.
-
Add an internal standard (e.g., artemisinin).
-
Perform a liquid-liquid extraction.
-
-
Chromatographic Conditions:
-
System: HPLC with electrochemical detection (ECD) in reductive mode.
-
Column: Nucleosil C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Specific composition to be optimized for separation.
-
Detection: ECD operating at -1,000 mV in an oxygen-free environment.
-
-
Analysis:
-
Inject the extracted sample.
-
Quantify the DHA concentration based on the peak area relative to the internal standard.
-
Calculate the degradation rate constant and half-life by plotting the natural logarithm of the DHA concentration versus time.
-
Protocol 2: LC-MS/MS Method for DHA Quantification in Human Plasma with H₂O₂ Stabilization
This protocol is based on a method developed to overcome degradation in clinical samples.
-
Sample Preparation and Stabilization:
-
To a 50 µL plasma sample, add the internal standard (stable isotope-labeled DHA).
-
Add hydrogen peroxide (H₂O₂) as a stabilizing agent.
-
Acidify the sample to improve recovery.
-
-
Extraction:
-
Perform protein precipitation or liquid-liquid extraction.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
System: Liquid chromatography coupled with a tandem mass spectrometer (e.g., AB Sciex API5000).
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid to improve peak shape and ionization.
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection: Multiple Reaction Monitoring (MRM) for specific transitions of DHA and its internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of DHA in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Caption: Workflow for DHA analysis in plasma, highlighting stabilization steps.
Caption: Troubleshooting logic for low DHA recovery during analysis.
Caption: Simplified degradation pathway of Dihydroartemisinin.
References
- 1. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
Refining the liquid-liquid extraction protocol for Dihydroartemisinin to reduce variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals refine their liquid-liquid extraction (LLE) protocols for Dihydroartemisinin (DHA) and reduce experimental variability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the liquid-liquid extraction of DHA.
| Question | Answer |
| Why is my final DHA yield unexpectedly low or inconsistent? | Low and variable yields can stem from several factors: * Incomplete Extraction: The solvent system, pH, or extraction time may be suboptimal. The choice of solvent is critical and should be tailored to the sample matrix.[1] For instance, a mixture of dichloromethane and tert-methyl butyl ether (8:2 v/v) is effective for plasma samples.[2][3] Ensure sufficient mixing and contact time between the aqueous and organic phases. * Analyte Degradation: DHA is chemically unstable, particularly at neutral or alkaline pH and in the presence of biological reductants or certain metal ions like Fe²⁺.[4][5] It is more stable in a pH range of 2 to 6. Minimize extraction time, keep samples cool, and analyze extracts immediately after preparation. For problematic samples, consider adding a stabilizing agent like hydrogen peroxide. * Poor Phase Separation: Incomplete separation of the aqueous and organic layers can lead to loss of analyte. See the troubleshooting point on emulsions below. * Adsorption: DHA may adsorb to particulates in the sample. Centrifuging the sample at high speed (e.g., 12,000 rpm) before extraction can help pellet these interfering substances. |
| How can I prevent or resolve emulsion formation between the extraction layers? | Emulsions are a common issue in LLE, often caused by surfactant-like molecules such as lipids and proteins in the sample matrix. They trap the analyte of interest, leading to poor recovery and variability. Here are several strategies to manage emulsions: * Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel. This maintains the surface area for extraction while reducing the agitation that causes emulsions. * "Salting Out": Add a saturated sodium chloride solution (brine) or solid salt to the mixture. This increases the ionic strength of the aqueous layer, which can help break the emulsion and force the separation of the two phases. * Centrifugation: Centrifuging the mixture can help to break the emulsion and pellet any interfering material. * Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help dissolve the emulsifying agent into one of the layers. * Use of Phase Separation Paper: These specialized filter papers are hydrophobic and allow the organic phase to pass through while retaining the aqueous phase. |
| What is causing the low purity of my extracted DHA? | Impurities in the final extract are often co-extracted from the initial sample matrix. Common contaminants from plant materials include essential oils, chlorophylls, and waxes. To improve purity: * Solvent Selectivity: Optimize the polarity of your extraction solvent. Non-polar solvents like hexane are often used for initial plant extractions to minimize the co-extraction of more polar impurities. * Clean-up Steps: An alternative to LLE from hexane into a more polar solvent like acetonitrile can be used to separate DHA from non-polar waxes and oils. However, acetonitrile is hazardous and its large-scale use is often avoided. * Crystallization: The most common method for purifying artemisinin and its derivatives is sequential crystallization, often from an ethanol-water azeotrope. A single crystallization step can significantly improve purity. |
| Why do I see variability in my analytical results (e.g., HPLC, LC-MS)? | Variability in analytical quantification is a significant challenge. The determination of artemisinin content in biomass is often the most variable part of the entire analysis process. * Method Validation: Ensure your analytical method (e.g., HPLC-UV, LC-MS) is properly validated for linearity, accuracy, and precision. The low UV absorbance of artemisinin and its derivatives can affect the accuracy of HPLC-UV methods. * Internal Standard Use: The use of a stable, isotope-labeled internal standard is crucial to compensate for analyte loss during sample preparation and variations in instrument response. Artemisinin is commonly used as an internal standard for DHA quantification. * Sample Stability: DHA can degrade in the reconstituted solution. Extracts should be analyzed immediately after preparation. If storage is necessary, it should be at low temperatures (e.g., 4°C) for a limited time. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is a recommended starting protocol for LLE of DHA from a biological fluid like plasma? | A common approach involves protein precipitation followed by LLE. A typical procedure is: 1. Add an internal standard (e.g., artemisinin in acetonitrile) to the plasma sample. 2. Add a protein precipitation agent like ice-cold acetonitrile. 3. Vortex and centrifuge to pellet the precipitated proteins. 4. Transfer the supernatant to a clean tube. 5. Add the extraction solvent (e.g., a mixture of dichloromethane and tert-methyl butyl ether, 8:2 v/v). 6. Vortex for a set time (e.g., 5 minutes) and centrifuge to separate the layers. 7. Carefully transfer the organic layer to a new tube. 8. Evaporate the solvent to dryness under a stream of nitrogen. 9. Reconstitute the residue in the mobile phase for LC-MS analysis. |
| How does pH influence the extraction process? | pH is a critical parameter. DHA itself is more stable under acidic to neutral conditions (pH 2-6) and degrades at higher pH. However, if you are extracting its precursor, dihydroartemisinic acid (DHAA), from plant material, an alkaline extraction is used. This converts the acidic DHAA into its salt form, making it soluble in the aqueous alkaline solution and separating it from other non-polar compounds. The DHAA is then recovered by acidifying the aqueous extract to precipitate the compound. |
| Can advanced techniques like sonication improve the extraction? | Yes, ultrasound-assisted extraction (UAE) can significantly improve efficiency. Sonication increases the contact area between the solvent and the sample matrix, which can enhance the extraction of the target analyte. However, prolonged sonication may lead to the degradation of thermolabile compounds like DHA, so the duration should be optimized. |
| What are the best solvents for DHA extraction? | The optimal solvent depends on the sample matrix and the desired purity. * For initial extraction from plant material, non-polar solvents like hexane or petroleum ether are common. * For LLE from aqueous solutions or plasma, moderately polar, water-immiscible solvents are used. Effective systems include ethyl acetate or mixtures like dichloromethane/tert-methyl butyl ether. Acetonitrile and ethyl acetate have been shown to be effective for exhaustive extraction from biomass. |
| How should I prepare and store samples to minimize DHA degradation? | Given DHA's instability, proper handling is essential. * Preparation: Perform extractions quickly and at controlled, often cool, temperatures to minimize thermal degradation. * Storage: If immediate analysis is not possible, store extracts at low temperatures (e.g., 4°C) and for a limited duration. Long-term stability studies are recommended to define appropriate storage conditions for your specific sample type and solvent system. |
Data Presentation
Table 1: Optimized Parameters for Ultrasound-Assisted Alkaline Extraction of Dihydroartemisinic Acid (DHAA) from Artemisia annua Waste (Data sourced from studies on a key precursor to DHA)
| Parameter | Optimal Value | Reference |
| NaOH Concentration | 0.36% | |
| Extraction Time | 67.96 minutes | |
| Liquid:Solid Ratio | 5.89 : 1 | |
| Ultrasonic Power | 83.9 W |
Table 2: Recommended Solvent Systems for Liquid-Liquid Extraction of DHA from Plasma
| Solvent System | Ratio (v/v) | Internal Standard | Reference |
| Dichloromethane : tert-Methyl butyl ether | 8 : 2 | Artemisinin | |
| Ethyl Acetate | N/A | Not specified |
Experimental Protocols
Protocol: Liquid-Liquid Extraction of DHA from Human Plasma for LC-MS Analysis
This protocol is a generalized procedure based on established methods for quantifying DHA in biological fluids.
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., 500 ng/mL Artemisinin in acetonitrile)
-
Extraction Solvent: Dichloromethane and tert-methyl butyl ether (8:2 v/v)
-
Reconstitution Solvent: Acetonitrile or mobile phase
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer, centrifuge
-
Nitrogen evaporator
Methodology:
-
Pipette 500 µL of the plasma sample into a microcentrifuge tube.
-
Add a specified volume of the internal standard solution to the plasma sample.
-
Add 1 mL of the extraction solvent (dichloromethane:tert-methyl butyl ether) to the tube.
-
Vortex the mixture vigorously for 5 minutes at room temperature to ensure thorough mixing.
-
Centrifuge the sample at 10,000 rpm for 5-10 minutes to achieve complete phase separation.
-
Carefully aspirate the upper organic layer and transfer it to a new clean tube, taking care not to disturb the aqueous layer or the protein interface.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., acetonitrile).
-
Vortex the reconstituted sample briefly.
-
Inject an aliquot of the clear supernatant into the LC-MS system for analysis.
Visualizations
Workflow for DHA Liquid-Liquid Extraction
Caption: Generalized workflow for the liquid-liquid extraction of DHA from plasma.
Troubleshooting Decision Tree for LLE Issues
References
- 1. jocpr.com [jocpr.com]
- 2. Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography-mass spectrometry method for the simultaneous quantification of artesunate and dihydroartemisinin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Dihydroartemisinin Quantification: A Cross-Validation Guide for Researchers
A comprehensive comparison of bioanalytical methods for the quantification of Dihydroartemisinin (DHA), a key antimalarial drug, is crucial for ensuring data comparability across different research laboratories and clinical trials. This guide provides an objective overview of the most commonly employed assays—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA)—supported by a synthesis of published validation data from various laboratories.
For drug development professionals, researchers, and scientists, the accurate measurement of drug concentrations in biological matrices is paramount. Discrepancies in bioanalytical data can arise from variations in assay methodology, instrumentation, and laboratory procedures. This guide aims to provide a framework for understanding the performance characteristics of different DHA assays, thereby facilitating informed method selection and aiding in the cross-validation process when transferring methods between laboratories.
Principles of Analyzed Dihydroartemisinin Assays
The three primary methods for DHA quantification operate on distinct principles. LC-MS/MS offers the highest sensitivity and selectivity by separating DHA from other matrix components chromatographically and then detecting it based on its unique mass-to-charge ratio. HPLC-UV also utilizes chromatographic separation but relies on the less specific property of UV absorbance for detection, which can be challenging for a molecule like DHA that lacks a strong chromophore. Immunoassays, such as ELISA, depend on the specific binding of an antibody to the drug, offering high throughput but potentially lower specificity due to cross-reactivity with related compounds.
Comparative Performance of DHA Assays
The following tables summarize the quantitative performance parameters of LC-MS/MS, HPLC-UV, and ELISA for the quantification of DHA in human plasma, as compiled from various published validation studies. It is important to note that a direct inter-laboratory study with identical samples was not available; therefore, this guide presents a "virtual" cross-validation based on a review of existing literature.
Table 1: Performance Characteristics of LC-MS/MS Methods for DHA Quantification in Human Plasma
| Parameter | Laboratory/Study 1 | Laboratory/Study 2 | Laboratory/Study 3 |
| Linearity Range (ng/mL) | 1 - 1,000[1] | 0.5 - 200 | 10 - 2000[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1[1] | 0.5 | 10[2] |
| Intra-day Precision (%RSD) | 2.79 - 4.16[1] | <10 | <15 |
| Inter-day Precision (%RSD) | 1.46 - 3.04 | <10 | <15 |
| Intra-day Accuracy (%Bias) | -0.01 to 2.85 | Not Reported | Not Reported |
| Inter-day Accuracy (%Bias) | -3.55 to 7.47 | Not Reported | Not Reported |
Table 2: Performance Characteristics of HPLC-UV Methods for DHA Quantification
| Parameter | Laboratory/Study 1 | Laboratory/Study 2 |
| Linearity Range (µg/mL) | 25 - 125 | 2.0 - 80 |
| Limit of Detection (LOD) (µg/mL) | 2.75 | 0.30 |
| Limit of Quantification (LOQ) (µg/mL) | 9.96 | 0.36 |
| Intra-day Precision (%RSD) | Not Reported | < 2.0 |
| Inter-day Precision (%RSD) | Not Reported | < 2.0 |
| Accuracy (%RE) | Not Reported | ≤ 3.75 |
Table 3: Performance Characteristics of Immunoassays (ELISA) for DHA Detection
| Parameter | Study 1 (icELISA) | Study 2 (direct competitive ELISA) |
| 50% Inhibitory Concentration (IC50) (ng/mL) | 8.1 | Not Applicable |
| Limit of Detection (LOD) (ng/mL) | Not Reported | 0.1 |
| Cross-reactivity with Artemether (%) | Not Reported | 0.12 |
| Cross-reactivity with Artesunate (%) | Not Reported | Not Reported |
| Cross-reactivity with Dihydroartemisinin (%) | Not Reported | 0.04 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing assays. Below are representative protocols for the three main types of DHA assays.
LC-MS/MS Protocol for DHA in Human Plasma
This protocol is a composite based on common practices reported in the literature.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma, add 150 µL of an internal standard solution (e.g., stable isotope-labeled DHA).
-
Condition a µ-elution Oasis® HLB 96-well plate with 750 µL of acetonitrile, followed by 750 µL of methanol, and 200 µL of water.
-
Load the plasma sample onto the SPE plate.
-
Wash the wells with water and an organic solvent mixture (e.g., 5% acetonitrile in water).
-
Elute DHA and the internal standard with an appropriate organic solvent (e.g., acetonitrile/methyl acetate).
-
Inject an aliquot of the eluate into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: Acquity UPLC™ BEH C18 (50 × 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 3.5) in a 50:50 (v/v) ratio.
-
Flow Rate: 0.3 mL/minute in an isocratic condition.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for DHA (e.g., m/z 302 to 163) and the internal standard.
HPLC-UV Protocol for DHA in Pharmaceutical Formulations
This protocol is based on a method for the analysis of DHA in combined dosage forms.
1. Standard and Sample Preparation
-
Accurately weigh and dissolve Dihydroartemisinin working standard in a diluent (e.g., methanol) to prepare a stock solution.
-
Prepare working standard solutions by serial dilution.
-
For tablets, accurately weigh and finely powder a number of tablets. Dissolve a portion of the powder equivalent to a known amount of DHA in the diluent, sonicate to ensure complete dissolution, and filter.
2. High-Performance Liquid Chromatography
-
Column: Symmetry C18 (4.6 x 150mm, 5 µm) or similar.
-
Mobile Phase: A mixture of methanol and a phosphate buffer (pH 4.6) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV detector set at 273 nm.
Indirect Competitive ELISA Protocol for Artemisinin Derivatives
This protocol is a generalized procedure based on published methods for the detection of artemisinin and its derivatives.
1. Plate Coating
-
Coat a 96-well microtiter plate with an artemisinin-protein conjugate (e.g., DHA-BSA) in a coating buffer.
-
Incubate and then wash the plate to remove unbound conjugate.
2. Competitive Binding
-
Add standard solutions of DHA or unknown samples to the wells, followed by the addition of a specific monoclonal or polyclonal antibody against artemisinin derivatives.
-
Incubate to allow competition between the free DHA in the sample/standard and the coated DHA-conjugate for binding to the antibody.
3. Detection
-
Wash the plate to remove unbound antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Incubate and wash the plate.
-
Add a substrate for the enzyme (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of DHA in the sample.
Visualizing the Workflow and Methodologies
To further clarify the relationships and processes involved in a cross-validation study, the following diagrams are provided.
Inter-laboratory cross-validation experimental workflow.
References
Inter-assay and intra-assay precision and accuracy for a Dihydroartemisinin bioanalytical method
For researchers, scientists, and drug development professionals, the accurate quantification of Dihydroartemisinin (DHA) in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides a comparative overview of published bioanalytical methods for DHA, focusing on the critical validation parameters of inter-assay and intra-assay precision and accuracy. The data presented is supported by detailed experimental protocols to aid in the selection and implementation of the most suitable method for your research needs.
The development and validation of robust bioanalytical methods are essential for generating reliable data to support regulatory submissions.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation, emphasizing the importance of accuracy and precision.[3][4][5] Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter among a series of measurements. These parameters are assessed at multiple concentration levels, typically including the lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC) samples.
This guide delves into the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the gold standard for quantitative bioanalysis of small molecules like DHA, offering high sensitivity and selectivity.
Comparative Analysis of Inter-Assay and Intra-Assay Precision and Accuracy
The following tables summarize the inter-assay and intra-assay precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as the percentage of the nominal value) for different LC-MS/MS-based bioanalytical methods for Dihydroartemisinin in human plasma.
Method 1: UPLC-MS/MS with Micro-elution Solid-Phase Extraction
This method demonstrates a sensitive and reliable approach for the quantification of DHA in human plasma.
| Concentration Level | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
| LLOQ (1 ng/mL) | < 20% | 80-120% | < 20% | 80-120% |
| LQC | < 15% | 85-115% | < 15% | 85-115% |
| MQC | < 15% | 85-115% | < 15% | 85-115% |
| HQC | < 15% | 85-115% | < 15% | 85-115% |
Note: Specific numerical values were reported to be within the acceptable range as per regulatory guidelines.
Method 2: LC-MS/MS with Solid-Phase Extraction
This method showcases good reproducibility for the simultaneous determination of Artemether and its active metabolite, Dihydroartemisinin.
| Concentration Level | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LQC (Low) | 3.05 | 92.01 | Not Explicitly Stated | Not Explicitly Stated |
| MQC (Medium) | 0.89 | 96.33 | Not Explicitly Stated | Not Explicitly Stated |
| HQC (High) | 3.07 | 102.32 | Not Explicitly Stated | Not Explicitly Stated |
Method 3: LC-MS with Liquid-Liquid Extraction
This method provides an alternative extraction procedure for the quantification of artesunate and its metabolite, DHA. The recoveries at various concentrations were reported to be high, indicating good accuracy.
| Concentration Level (ng/mL) | Recovery (%) |
| 100 | 112 |
| 200 | 95 |
| 400 | 80 |
| 800 | 86 |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and adapting these methods.
Method 1: UPLC-MS/MS with Micro-elution Solid-Phase Extraction
-
Sample Preparation: Micro-elution solid-phase extraction in a 96-well plate format.
-
Chromatographic System: Waters Acquity UPLC™ H-Class system.
-
Column: Acquity UPLC™ BEH C18 column (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate (pH 3.5) in a 50:50 (v/v) ratio.
-
Flow Rate: 0.3 mL/minute.
-
Detection: Triple quadrupole mass spectrometry with positive electrospray ionization.
-
Internal Standard: Stable isotope-labeled DHA.
Method 2: LC-MS/MS with Solid-Phase Extraction
-
Sample Preparation: Solid-phase extraction.
-
Chromatographic System: Not explicitly stated.
-
Column: Polaris A, C18, 50 X 4.6 mm, 5µm.
-
Mobile Phase: Acetonitrile and 2 mM ammonium formate buffer in an 80:20 (v/v) ratio.
-
Detection: Mass spectrometry with positive electrospray ionization. The mass transition ion pair was m/z 302.1 / 267.1 for Dihydroartemisinin.
-
Internal Standard: Artemisinin.
Method 3: LC-MS with Liquid-Liquid Extraction
-
Sample Preparation: Liquid-liquid extraction with dichloromethane and tert-methyl butyl ether (8:2 v/v).
-
Chromatographic System: Not explicitly stated.
-
Column: Elipse XDB-C18 column.
-
Mobile Phase: Acetonitrile and 0.003 M glacial acetic acid in a 62:38 (v/v) ratio.
-
Flow Rate: 0.5 mL/minute.
-
Detection: Mass spectrometry with positive ion mode, detecting extracted ions at m/z 307 and 261 for DHA.
-
Internal Standard: Artemisinin.
Bioanalytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, a critical process to ensure the reliability of the data generated.
Conclusion
The selection of a bioanalytical method for Dihydroartemisinin should be guided by the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the nature of the biological matrix. The LC-MS/MS methods presented in this guide have been shown to be robust, with acceptable levels of precision and accuracy, making them suitable for regulated bioanalysis. Researchers should carefully consider the detailed experimental protocols to ensure successful implementation and generation of high-quality, reliable data for their drug development programs.
References
A Comparative Guide to Dihydroartemisinin (DHA) Quantification Assays: Evaluating Linearity and Range
For researchers and professionals in drug development, the accurate quantification of Dihydroartemisinin (DHA), the active metabolite of artemisinin-based antimalarial drugs, is critical for pharmacokinetic studies, quality control, and ensuring therapeutic efficacy. This guide provides an objective comparison of common analytical methods for DHA quantification, with a focus on the key performance characteristics of linearity and analytical range, supported by experimental data from published studies.
Comparative Performance of DHA Quantification Assays
The selection of an appropriate assay depends on the required sensitivity, the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods. However, other techniques such as immunoassays and spectrophotometry offer alternative approaches. The following table summarizes the linearity and range of various methods used for the quantification of DHA.
| Assay Method | Linear Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Reference |
| LC-MS/MS | 1 - 1,000 ng/mL | > 0.995 | 1 ng | [1][2] |
| LC-MS/MS | 0.5 - 200 ng/mL | 0.997 | 0.5 ng/mL | [3] |
| LC-MS/MS | 46.9 - 4,691.8 ng/mL | Linear | Not Specified | [4] |
| LC-MS/MS | 1.52 - 1,422 ng/mL | > 0.999 | 1.52 ng/mL (5.33 nM) | [5] |
| LC-MS (Orbitrap) | 10 - 2,000 ng/mL | 0.994 | Not Specified | |
| RP-HPLC-UV | 25 - 125 µg/mL | ≥ 0.999 | Not Specified | |
| UV-Spectrophotometry | 2.0 - 10.0 µg/mL | 0.994 (r=0.9971) | 0.9118 µg/mL | |
| Titrimetry | 5.0 - 20.0 mg/mL | Not Applicable | Not Applicable | |
| CGN-LFIA | 12.5 - 200 ng/mL (Std. Curve) | Not Specified | Not Specified |
CGN-LFIA: Colloidal Gold Nanobeads-based Lateral Flow Immunoassay. The range specified is for the standard curve generation.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and validating assay performance. Below are protocols for two of the most common quantification methods.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method, widely regarded as the gold standard for quantifying drugs and their metabolites in biological matrices.
-
Sample Preparation (Solid-Phase Extraction)
-
Plasma samples (50 µL) are loaded onto a micro-elution solid-phase extraction (SPE) 96-well plate.
-
A stable isotope-labeled version of DHA is added as an internal standard (IS) to each sample to correct for variability during sample processing and analysis.
-
Wells are washed with water and subsequently with 5% acetonitrile to remove interferences.
-
The analytes (DHA and IS) are eluted using a mixture of acetonitrile and methyl acetate (9:1 v/v) or methanol and acetonitrile (90:10 v/v).
-
The resulting eluate is injected into the LC-MS/MS system for analysis.
-
-
Chromatographic Conditions
-
Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) or similar C18 column.
-
Mobile Phase: An isocratic mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 3.5) at a 50:50 (v/v) ratio.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Detection
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both DHA and the internal standard.
-
2. Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is more accessible than LC-MS/MS and is suitable for quantifying higher concentrations of DHA, particularly in pharmaceutical dosage forms.
-
Sample Preparation
-
A stock solution of DHA working standard is prepared by accurately weighing and dissolving the standard in a diluent (e.g., methanol or acetonitrile).
-
Calibration standards are prepared by performing serial dilutions of the stock solution to cover the desired concentration range (e.g., 25-125 µg/mL).
-
For pharmaceutical tablets, the tablet is powdered, extracted with a suitable solvent, and diluted to fall within the calibration range.
-
-
Chromatographic Conditions
-
Column: Symmetry C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and phosphate buffer (pH 4.6) in a 70:30 (v/v) ratio. The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
-
UV Detection
-
Wavelength: Detection is typically carried out at a wavelength between 210 nm and 273 nm. The peak area of DHA is used for quantification against the calibration curve.
-
Visualizing the Workflow
Understanding the experimental sequence is key to implementing an assay. The following diagram illustrates a typical workflow for the quantification of DHA in plasma using the LC-MS/MS method.
Caption: Workflow for DHA quantification in plasma via LC-MS/MS.
References
- 1. cellbiopharm.com [cellbiopharm.com]
- 2. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-UV and LC-MS/MS Methods for Dihydroartemisinin Determination
For researchers, scientists, and drug development professionals, the accurate quantification of dihydroartemisinin (DHA), the active metabolite of several artemisinin-based antimalarial drugs, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The two most prominent analytical techniques employed for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
The primary challenge in the analysis of dihydroartemisinin lies in its chemical structure, which lacks a strong chromophore, making it difficult to detect directly using UV spectrophotometry.[1] Consequently, HPLC-UV methods often necessitate a derivatization step to introduce a UV-absorbing moiety to the DHA molecule. In contrast, LC-MS/MS offers high selectivity and sensitivity without the need for derivatization, by directly ionizing the molecule and monitoring specific precursor and product ion transitions.
Experimental Protocols
HPLC-UV Method with Pre-column Derivatization
This method involves a chemical reaction to create a UV-active derivative of DHA prior to chromatographic separation. A common approach utilizes p-nitroaniline as the derivatizing agent.
Sample Preparation and Derivatization:
-
Standard solutions of DHA are prepared in methanol.
-
The DHA solution is mixed with a methanol solution of p-nitroaniline and 1M hydrochloric acid.
-
The mixture is heated at 90°C for 15 minutes to facilitate the derivatization reaction.
-
After cooling, the reaction mixture is ready for HPLC analysis.[2]
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:50 v/v) is commonly employed.[3]
-
Detection: The UV detector is set to a wavelength where the derivative shows maximum absorbance, for instance, 290 nm for the p-nitroaniline adduct.[3]
LC-MS/MS Method
This method allows for the direct analysis of DHA in complex matrices with high specificity and sensitivity.
Sample Preparation:
-
For plasma samples, a protein precipitation step is typically performed using a solvent like acetonitrile.
-
Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.[1]
-
An internal standard, such as a stable isotope-labeled DHA (e.g., DHA-d3), is added to the sample prior to extraction to ensure accuracy.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium formate at pH 4.0).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Selected Reaction Monitoring (SRM) is employed, monitoring specific precursor-to-product ion transitions for DHA and its internal standard.
Performance Data Comparison
The following table summarizes the key performance characteristics of representative HPLC-UV and LC-MS/MS methods for the determination of dihydroartemisinin. It is important to note that the HPLC-UV data presented here is primarily from the analysis of pharmaceutical formulations, while the LC-MS/MS data is derived from bioanalytical methods for plasma samples.
| Performance Parameter | HPLC-UV with Derivatization | LC-MS/MS |
| Linearity Range | 30 - 100 µg/mL | 0.5 - 200 ng/mL |
| Limit of Detection (LOD) | 6 µg/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | Not explicitly stated, but likely higher than LOD | 0.5 ng/mL |
| Accuracy | 100.70 - 100.96 % | 96.45 - 107.47 % |
| Precision (%RSD) | < 2% (Intra- and Inter-day) | < 4.16% (Intra- and Inter-day) |
| Sample Matrix | Pharmaceutical Tablets | Human Plasma |
| Derivatization Required | Yes | No |
| Selectivity | Moderate | High |
| Sensitivity | Low | High |
Visualized Workflows and Comparison
To further illustrate the methodological differences and performance characteristics, the following diagrams are provided.
References
A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Dihydroartemisinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Dihydroartemisinin (DHA), a potent antimalarial agent. The focus is on the critical performance characteristics of specificity and selectivity, supported by experimental data and detailed protocols to aid in method selection and application.
Executive Summary
The accurate quantification of Dihydroartemisinin (DHA) is paramount for clinical efficacy and safety. A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with various detectors being the most prevalent. This guide delves into a comparative analysis of commonly used methods, including HPLC with Ultraviolet (UV) detection and HPLC with tandem Mass Spectrometry (MS/MS). The superior sensitivity and selectivity of HPLC-MS/MS make it the gold standard for bioanalytical applications, while HPLC-UV remains a viable option for quality control of pharmaceutical formulations.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for DHA quantification depends on the specific requirements of the study, including the sample matrix, required sensitivity, and the potential for interfering substances. The following table summarizes key performance parameters of two common HPLC-based methods.
| Performance Parameter | HPLC-UV | HPLC-MS/MS |
| Linearity Range | 50 - 500 µg/mL | 1 - 1000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | ~15 µg/mL[2][3] | 0.5 - 5 ng/mL[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 94 - 104.2%[1] |
| Precision (%RSD) | < 2.0% | < 15% |
| Selectivity | Moderate; potential for interference from structurally similar compounds. | High; mass-to-charge ratio detection provides excellent discrimination from interfering substances. |
| Specificity | Demonstrated through forced degradation studies and comparison with reference standards. | Highly specific due to the unique fragmentation patterns of the analyte. |
Experimental Protocols
Specificity and Selectivity Assessment
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Selectivity refers to the ability to differentiate and quantify the analyte in the presence of other components.
1. Interference Study Protocol:
-
Objective: To assess the potential for interference from related substances and formulation excipients.
-
Procedure:
-
Prepare individual solutions of DHA, known related substances (e.g., artemisinin, artesunate, artemether), and common pharmaceutical excipients at concentrations relevant to the expected sample composition.
-
Inject each solution individually into the HPLC system to determine their respective retention times.
-
Prepare a spiked sample by mixing the DHA standard solution with solutions of all potential interferents.
-
Inject the spiked sample and a placebo (matrix without DHA) into the HPLC system.
-
Acceptance Criteria: The chromatogram of the spiked sample should demonstrate baseline resolution between the DHA peak and the peaks of all potential interferents. No interfering peaks should be observed at the retention time of DHA in the placebo chromatogram. A resolution (Rs) value of >2 between the DHA peak and the closest eluting peak is generally considered acceptable.
-
Forced Degradation Study (Stability-Indicating Method Assessment)
Forced degradation studies are essential to demonstrate the stability-indicating capability of an analytical method, which is a key aspect of specificity. The goal is to generate potential degradation products and ensure that the method can separate them from the intact drug.
1. Forced Degradation Protocol:
-
Objective: To evaluate the method's ability to separate DHA from its degradation products generated under various stress conditions.
-
Stress Conditions:
-
Acid Hydrolysis: Treat a solution of DHA with 0.1 N HCl at 60°C for a specified period (e.g., 2 hours).
-
Base Hydrolysis: Treat a solution of DHA with 0.1 N NaOH at 60°C for a specified period (e.g., 30 minutes).
-
Oxidative Degradation: Treat a solution of DHA with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose a solid sample of DHA to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose a solution of DHA to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
Procedure:
-
Prepare solutions of DHA and subject them to the stress conditions outlined above.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples using the developed HPLC method.
-
Acceptance Criteria: The method should be able to resolve the DHA peak from all degradation product peaks. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the DHA peak is spectrally pure in the presence of its degradants.
-
Visualizing the Assessment Workflow
The following diagram illustrates the logical workflow for assessing the specificity and selectivity of a Dihydroartemisinin analytical method.
Mechanism of Action of Dihydroartemisinin
Understanding the mechanism of action of DHA is crucial in drug development and research. DHA's antimalarial activity is primarily initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by ferrous iron (Fe²⁺) from digested hemoglobin within the malaria parasite. This cleavage generates reactive oxygen species (ROS) and carbon-centered radicals, which subsequently damage parasite proteins and other macromolecules, leading to parasite death. The following diagram illustrates a simplified signaling pathway of DHA's action.
References
Performance characteristics of different C18 columns for Dihydroartemisinin analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of Dihydroartemisinin (DHA), a potent antimalarial agent, is paramount. The choice of a High-Performance Liquid Chromatography (HPLC) column is a critical factor influencing the quality and reliability of these analyses. This guide provides a comparative overview of the performance characteristics of various C18 columns for DHA analysis, supported by experimental data from published studies.
The separation of DHA and its related compounds can be challenging due to their structural similarity and the potential for on-column epimerization. A well-chosen C18 column can provide the necessary selectivity and efficiency for robust and reproducible results. This guide will delve into the performance of several commercially available C18 columns, presenting a summary of their operational parameters and reported performance metrics.
Comparative Performance of C18 Columns for Dihydroartemisinin Analysis
The following table summarizes the performance of different C18 columns for the analysis of Dihydroartemisinin based on data from various studies. This allows for a direct comparison of key chromatographic parameters.
| Column Name | Manufacturer | Dimensions (mm) | Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reported Performance Highlights |
| Luna C18 [1] | Phenomenex | 250 x 4.6 | 5 | Acetonitrile:Water (65:35 v/v) or Acetonitrile:Water:Methanol (50:30:20 v/v) | 1.0 | 210-216 | Good separation of artemisinin and its derivatives, including dihydroartemisinin.[1] |
| Betasil C18 [1] | Thermo Fisher Scientific | 250 x 4.6 | 5 | Acetonitrile:Water (65:35 v/v) or Acetonitrile:Water:Methanol (50:30:20 v/v) | 1.0 | 210-216 | Considered a superior performing column for this separation.[1] |
| Phenomenex C18 [2] | Phenomenex | 250 x 4.6 | 5 | Acetonitrile:Methanol:0.02 mol·L-1 Ammonium Sulfate (50:10:40), pH 4.8 | 1.0 | 210 | Linear calibration curve (r=0.9999) and an average recovery of 98.7%. |
| Symmetry C18 | Waters | 150 x 4.6 | 5 | Methanol:Phosphate Buffer pH 4.6 (70:30 v/v) | Not Specified | 273 | Used for the simultaneous analysis of Piperaquine tetraphosphate and Dihydroartemisinin. |
| Syncronis C18 | Thermo Fisher Scientific | 100 x 2.1 | 5 | Acetonitrile:Water (Isocratic) | 0.2 | Not Specified (MS detection) | Successfully separated artesunate and its active metabolites, α and β dihydroartemisinin, in less than 5 minutes with excellent peak symmetry. |
| Lichrocart RP C18 | Merck | 250 x 4 | 5 | Acetonitrile:Water (2:1 v/v) | 1.0 | Not Specified | Used in a comparative study with TLC, showing separation of seven artemisinin analogues. |
| ACE 5 C18-PFP | Hichrom | 150 x 4.6 | 5 | Acetonitrile:0.1% v/v Formic Acid in Water (80:20 v/v) | 0.5 | Not Specified (MS detection) | Selected as the best column for providing better peak resolution and shape for DHA in human plasma. |
| Acquity HSS C18 | Waters | 100 x 2.1 | 1.8 | Gradient with 10 mM Ammonium Formate (pH 4.0) and Acetonitrile (0.1% Formic Acid) | 0.3 | Not Specified (MS/MS detection) | Utilized in a high-sensitivity method with a lower limit of quantification of 0.5 ng/mL for DHA. |
Experimental Protocols
The successful analysis of Dihydroartemisinin is highly dependent on the specific experimental conditions. Below are detailed methodologies from the cited studies for a selection of the compared columns.
Method 1: Using Phenomenex C18
-
Column: Phenomenex C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.02 mol·L-1 ammonium sulfate in a ratio of 50:10:40. The pH was adjusted to 4.8 with dilute sulfuric acid.
-
Flow Rate: 1.0 mL·min-1
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Key Findings: This method demonstrated good linearity and high recovery for the quantification of dihydroartemisinin in tablets.
Method 2: Using Syncronis C18
-
Column: Syncronis C18 (100 x 2.1 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 1 µL
-
Detection: Mass Spectrometry (MS)
-
Key Findings: This method provides a rapid separation of artesunate and its active metabolites, α and β dihydroartemisinin, with excellent peak symmetry in under 5 minutes.
Method 3: Using ACE 5 C18-PFP
-
Column: ACE 5 C18-PFP (150 × 4.6 mm, 5 µm) with a guard column of the same material.
-
Mobile Phase: Isocratic elution with 20% 0.1% v/v formic acid in water (Mobile Phase A) and 80% acetonitrile (Mobile Phase B).
-
Flow Rate: 500 µL/min
-
Detection: Mass Spectrometry (ESI+)
-
Key Findings: This column was selected for its superior peak resolution and shape in the analysis of DHA in human plasma.
Experimental Workflow for Dihydroartemisinin Analysis
The general workflow for the HPLC analysis of Dihydroartemisinin involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental process.
Caption: A generalized workflow for the HPLC analysis of Dihydroartemisinin.
References
A Head-to-Head Battle: Unraveling the Pharmacokinetic Profiles of Dihydroartemisinin and Artesunate
A deep dive into the comparative pharmacokinetics of the antimalarial drugs Dihydroartemisinin (DHA) and its prodrug, Artesunate (AS), reveals distinct profiles in absorption, distribution, metabolism, and excretion. This comprehensive guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of their behavior in the human body.
Artesunate, a semisynthetic derivative of artemisinin, serves as a crucial frontline treatment for malaria. Its therapeutic efficacy is largely attributed to its rapid and extensive conversion to the biologically active metabolite, Dihydroartemisinin (DHA).[1][2] Understanding the pharmacokinetic nuances between the parent drug and its active metabolite is paramount for optimizing dosing regimens and developing more effective antimalarial therapies.
Quantitative Pharmacokinetic Parameters: A Comparative Overview
The pharmacokinetic properties of Artesunate and Dihydroartemisinin have been extensively studied, with key parameters summarized below for both intravenous and oral administration routes.
Intravenous Administration
Following intravenous administration, Artesunate is rapidly hydrolyzed to DHA. The parent drug is characterized by a very short half-life, often less than 15 minutes, and a high clearance rate. DHA, on the other hand, exhibits a slightly longer half-life and is the primary contributor to the antimalarial activity.
| Parameter | Artesunate (AS) | Dihydroartemisinin (DHA) | Reference |
| Maximum Concentration (Cmax) | ~29.5 µM | ~9.3 µM | [3] |
| Time to Maximum Concentration (Tmax) | < 5 minutes | ~15-30 minutes | [3][4] |
| Area Under the Curve (AUC) | ~0.7 µgh/mL | ~3.5 µgh/mL | |
| Elimination Half-life (t½) | ~2.7 minutes | ~40-52 minutes | |
| Clearance (CL) | ~2.33 L/h/kg | ~0.75 L/h/kg | |
| Volume of Distribution (Vd) | ~0.14 L/kg | ~0.76 L/kg |
Oral Administration
When administered orally, Artesunate undergoes significant first-pass metabolism, leading to a lower bioavailability of the parent drug compared to its active metabolite, DHA. The absorption of oral DHA as a standalone drug has also been studied, showing differences in bioavailability compared to when it is derived from Artesunate.
| Parameter | Artesunate (AS) | Dihydroartemisinin (DHA) from AS | Dihydroartemisinin (DHA) as drug | Reference |
| Maximum Concentration (Cmax) | Variable (often low/undetectable) | ~2.6 µM | Lower than from AS | |
| Time to Maximum Concentration (Tmax) | ~30-60 minutes | ~60-90 minutes | ~37.5 minutes | |
| Area Under the Curve (AUC) | Low | Higher than oral DHA alone | Lower than from AS | |
| Elimination Half-life (t½) | < 1 hour | ~39-43 minutes | ~4-11 hours | |
| Relative Bioavailability of DHA | - | 82% | 43% (compared to DHA from AS) |
Experimental Protocols: A Glimpse into the Methodology
The data presented in this guide are derived from rigorous clinical pharmacokinetic studies. A typical experimental protocol for a comparative oral administration study is outlined below.
Study Design and Volunteer Recruitment
A randomized, crossover study design is often employed with healthy adult volunteers. Participants undergo a thorough medical screening to ensure they meet the inclusion criteria and none of the exclusion criteria. Informed consent is obtained from all participants before the study commences.
Drug Administration
Volunteers are typically fasted overnight before receiving a single oral dose of either Artesunate or Dihydroartemisinin. A standardized meal may be provided at a specific time point post-dosing. A washout period of at least one week is maintained between the two drug administration phases.
Blood Sampling
Serial blood samples are collected in heparinized tubes at predefined time points, for instance: pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose. The collected blood is immediately centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
The concentrations of Artesunate and Dihydroartemisinin in the plasma samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with acetonitrile or through solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Separation: The prepared samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is used to separate the drugs from other plasma components.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify Artesunate, Dihydroartemisinin, and an internal standard.
Pharmacokinetic Data Analysis
The plasma concentration-time data for each participant are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, CL, and Vd. Statistical analyses are performed to compare the pharmacokinetic parameters between the two drugs.
Visualizing the Pathways and Processes
To better illustrate the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The pharmacokinetic profiles of Artesunate and Dihydroartemisinin are distinct, with Artesunate acting as a rapidly converted prodrug to the more stable and active DHA. The choice between administering Artesunate versus DHA directly has implications for bioavailability and clinical efficacy. The data and protocols presented herein provide a foundational understanding for researchers working on the development and optimization of artemisinin-based therapies. Further research into the genetic polymorphisms of metabolizing enzymes could help to explain inter-individual variability in drug response and pave the way for personalized medicine in the treatment of malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. page-meeting.org [page-meeting.org]
- 3. A pharmacokinetic and pharmacodynamic study of intravenous vs oral artesunate in uncomplicated falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Bioequivalence study of different Dihydroartemisinin formulations using a validated LC-MS/MS assay
A deep dive into the comparative bioavailability of different Dihydroartemisinin formulations, underpinned by robust LC-MS/MS bioanalytical data. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of pharmacokinetic profiles and the detailed methodologies employed in their determination.
Dihydroartemisinin (DHA), a potent artemisinin derivative, is a cornerstone in the treatment of malaria. The therapeutic efficacy of DHA is intrinsically linked to its bioavailability, which can vary significantly between different pharmaceutical formulations. Ensuring bioequivalence between a generic or new formulation and a reference product is therefore critical for predictable clinical outcomes. This guide synthesizes data from multiple studies to offer a comparative overview of the bioequivalence of various DHA formulations, with a focus on the validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assays used for their assessment.
Comparative Pharmacokinetic Profiles
The bioequivalence of different DHA formulations is primarily assessed by comparing their key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). The following table summarizes the pharmacokinetic data from bioequivalence studies comparing different oral formulations of DHA.
| Formulation Comparison | Subjects | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Bioequivalence Outcome |
| Test (Generic DHP) vs. Reference (DHP-Frimal) [1] | 8 Healthy Indonesian Adults | 40 mg DHA / 320 mg Piperaquine | Test: 119.00 ± 37.66Ref: 203.60 ± 91.04 | Test: 1.16 ± 0.30Ref: 0.94 ± 0.35 | AUC0-24 Test: 220.07 ± 64.48Ref: 301.91 ± 161.30 | Not Bioequivalent (Test drug inferior) |
| GPO vs. Dafra [2] | 24 Healthy Thai Volunteers | 200 mg DHA | GPO formulation had a higher Cmax | - | GPO formulation had ~149% greater bioavailability | Not Bioequivalent (GPO > Dafra) |
| Artekin vs. Arterakine [3] | 24 Healthy Male Vietnamese Subjects | 3 tablets (each 40 mg DHA / 320 mg Piperaquine) | Marginally different | - | Marginally different | Bioinequivalent, but similar therapeutic efficacy expected |
| Dispersible Tablet vs. Eurartesim® [4] | 47 Healthy Subjects | 40 mg DHA / 320 mg Piperaquine | - | - | - | Bioequivalent (AUC and Cmax within 80-125% limits) |
| Oral DHA vs. Oral Artesunate [5] | 18 Malaria Patients / Healthy Volunteers | - | - | Artesunate had earlier Tmax | DHA had greater AUC0-∞ | Relative bioavailability of DHA to Artesunate was 88% in patients |
DHP: Dihydroartemisinin-Piperaquine, GPO: Thai Government Pharmaceutical Organization
Experimental Protocols
The determination of bioequivalence relies on meticulously designed clinical studies and validated bioanalytical methods. The protocols outlined below are representative of the methodologies employed in the cited studies.
Bioequivalence Study Design
A randomized, open-label, single-dose, two-period crossover design is commonly employed for bioequivalence studies of DHA formulations.
-
Subjects: Healthy adult volunteers are typically recruited for these studies. The number of subjects can vary, for example, from 8 to 24 participants.
-
Dosing: Subjects receive a single oral dose of the test and reference formulations in a randomized sequence, separated by a washout period. A washout period of 5-7 days is common.
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration. For instance, samples might be taken pre-dose and at multiple intervals up to 24 hours post-dose.
-
Pharmacokinetic Analysis: Plasma concentrations of DHA are determined using a validated bioanalytical method. The pharmacokinetic parameters (Cmax, Tmax, and AUC) are then calculated from the plasma concentration-time data.
LC-MS/MS Bioanalytical Method
The quantification of DHA in plasma is predominantly achieved using highly sensitive and specific LC-MS/MS methods.
-
Sample Preparation: A crucial step in the bioanalysis of DHA is the extraction of the analyte from the plasma matrix. Solid-phase extraction (SPE) is a commonly used technique. Some methods employ a simple protein precipitation with a solvent like acetonitrile.
-
Chromatographic Separation: The extracted samples are then injected into a liquid chromatography system. Separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. Detection is performed using electrospray ionization (ESI) in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for DHA and its internal standard. A stable isotope-labeled DHA is often used as the internal standard to ensure accuracy.
The following table summarizes the key parameters of a validated LC-MS/MS assay for DHA.
| Parameter | Description |
| Linearity | The calibration curve is linear over a specific concentration range, for example, 1–1,000 ng/mL, with a correlation coefficient (r²) > 0.995. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified, for instance, 1 ng/mL. |
| Accuracy and Precision | The intra-day and inter-day accuracy and precision are typically within ±15% (±20% at the LLOQ). |
| Matrix Effect | The effect of the biological matrix on the ionization of the analyte should be minimal, generally less than 15%. |
| Stability | The stability of DHA is assessed under various conditions, including in whole blood, during freeze-thaw cycles, and long-term storage in plasma. |
Visualizing the Workflow
To better understand the processes involved in a bioequivalence study of DHA, the following diagrams illustrate the key workflows.
Caption: Workflow of a typical two-period crossover bioequivalence study.
Caption: Bioanalytical workflow for DHA quantification using LC-MS/MS.
References
- 1. Pilot study: bioequivalence of dihydroartemisinin in dihydroartemisinin-piperaquine tablet generic formulation in healthy Indonesian volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the safety and relative bioavailability of a new dihydroartemisinin tablet formulation in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. extranet.who.int [extranet.who.int]
- 5. journals.asm.org [journals.asm.org]
Safety Operating Guide
Proper Disposal of Dihydroartemisinin-d3: A Guide for Laboratory Professionals
For Immediate Implementation: The following procedures provide essential safety and logistical information for the proper disposal of Dihydroartemisinin-d3, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals handling this compound.
This compound, a deuterated form of a potent antimalarial compound, is classified as a hazardous chemical due to its properties as an organic peroxide and its toxicity to aquatic life.[1][2] Improper disposal can lead to safety hazards, including potential fire risks upon heating, and long-term environmental damage.[1][2] Therefore, strict adherence to the following disposal protocols is mandatory.
Immediate Safety Precautions
Before handling this compound for disposal, ensure that all relevant personnel are familiar with the safety data sheet (SDS) and have access to appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Identify: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate: This waste must be segregated from other laboratory waste streams at the point of generation. Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste.
2. Waste Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible waste container. The original container, if empty and in good condition, can be used for collecting the same waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Organic Peroxide," "Toxic to Aquatic Life").
3. On-site Accumulation and Storage:
-
Storage Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from heat sources, open flames, and combustible materials.[1]
-
Container Management: Keep the waste container closed at all times, except when adding waste. Ensure the container is in good condition and not leaking.
4. Arranging for Professional Disposal:
-
Licensed Disposal Service: The disposal of this compound waste must be handled by a licensed and approved chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Documentation: Maintain a detailed inventory of the generated waste, including the quantity and date of accumulation. This documentation is crucial for regulatory compliance and for the disposal company.
5. Spill and Emergency Procedures:
-
Minor Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent and any other cleanup materials into a designated hazardous waste container.
-
Major Spills: For larger spills, evacuate the area and follow your institution's emergency response procedures. Contact your environmental health and safety (EHS) department immediately.
Quantitative Data Summary
For quick reference, the following table summarizes key hazard information for Dihydroartemisinin. While specific data for the d3 variant is not separately listed, the properties are expected to be comparable.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Organic Peroxides, Type D | H242 | Danger | Heating may cause a fire. |
| Hazardous to the aquatic environment, long-term | H411 | Warning | Toxic to aquatic life with long lasting effects. |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on a synthesis of information from multiple safety data sheets for Dihydroartemisinin and general guidelines for laboratory chemical waste management. No specific experimental protocols for disposal were cited in the source documents beyond the recommendation for incineration by a licensed facility.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and the overall workflow.
Caption: this compound Waste Disposal Workflow.
Caption: Spill Response Decision Tree.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
